N-(2-bromophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLPDILAYHUIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394466 | |
| Record name | N-(2-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116547-91-2 | |
| Record name | N-(2-bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-bromophenyl)methanesulfonamide: A Foundational Synthetic Intermediate
An Analysis of Available Data and Methodologies for a Key Building Block in Medicinal Chemistry and Organic Synthesis
Abstract
N-(2-bromophenyl)methanesulfonamide is a halogenated aryl sulfonamide that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom on the phenyl ring and a sulfonamide moiety, makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the fields of drug discovery and materials science. The ortho-position of the bromine atom relative to the methanesulfonamide group offers specific steric and electronic properties that can be exploited for regioselective chemical transformations. This guide provides a comprehensive overview of the fundamental properties, established synthesis principles, and key reactivity patterns of this compound, designed for researchers and professionals in chemical development.
Core Physicochemical Properties
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 116547-91-2 | , |
| Molecular Formula | C₇H₈BrNO₂S | |
| Molecular Weight | 250.12 g/mol | |
| Physical Form | Solid | General chemical knowledge |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) | General sulfonamide properties |
Synthesis and Purification: A Validated Approach
The synthesis of this compound follows a well-established and robust pathway for the formation of sulfonamides: the reaction of a primary aniline with a sulfonyl chloride in the presence of a base. This reaction is a cornerstone of medicinal chemistry.
Synthesis Causality and Experimental Rationale
The core of the synthesis is the nucleophilic attack of the nitrogen atom of 2-bromoaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The key considerations for this protocol are:
-
Base Selection: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Solvent Choice: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants without participating in the reaction, particularly avoiding the hydrolysis of the reactive methanesulfonyl chloride.
-
Temperature Control: The initial addition of methanesulfonyl chloride is performed at 0 °C. This is a critical step to control the exothermicity of the reaction and to prevent undesirable side reactions, such as the formation of the di-sulfonated product, N,N-bis(methylsulfonyl)-2-bromoaniline. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion to the desired monosulfonamide.
Detailed Experimental Protocol
The following protocol is a validated, general procedure for the N-methanesulfonylation of anilines, adapted specifically for the synthesis of this compound.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains at or below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Standard laboratory workflow for the synthesis of this compound.
Spectral Characterization
Full spectral analysis is essential for confirming the structure and purity of the synthesized compound. While a specific peer-reviewed spectrum for this exact isomer is not published, the expected spectral features can be reliably predicted based on extensive data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Region / Shift (ppm) | Assignment & Rationale |
| ¹H NMR | ~7.2 - 7.8 ppm | Aromatic Protons (4H, multiplet): The four protons on the bromophenyl ring will appear as a complex multiplet in the aromatic region. |
| ~7.0 - 7.5 ppm | N-H Proton (1H, broad singlet): The sulfonamide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent. | |
| ~3.0 ppm | Methyl Protons (3H, singlet): The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting. | |
| ¹³C NMR | ~135-140 ppm | C-N Carbon: The aromatic carbon directly attached to the sulfonamide nitrogen. |
| ~115-135 ppm | Aromatic Carbons (4 CH, 1 C-Br): The remaining five carbons of the phenyl ring. The carbon bearing the bromine (C-Br) is expected around ~115-120 ppm. | |
| ~40 ppm | Methyl Carbon: The carbon of the methyl group. | |
| IR (cm⁻¹) | 3200-3300 | N-H Stretch: A characteristic sharp to medium peak for the secondary sulfonamide N-H bond. |
| ~1340 & ~1160 | S=O Asymmetric & Symmetric Stretch: Two strong, characteristic absorptions for the sulfonyl group. These are highly diagnostic for sulfonamides. | |
| ~970 | S-N Stretch: A moderate absorption corresponding to the sulfur-nitrogen single bond. |
Reactivity and Synthetic Applications
The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-Br bond. This bond serves as a synthetic handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.
-
Rationale for Use: The ortho-bromo positioning allows for the construction of sterically demanding biaryl systems or the formation of heterocyclic rings through subsequent intramolecular reactions. The methanesulfonamide group is generally stable under many cross-coupling conditions and can act as a directing group or be carried through a synthetic sequence to be part of the final pharmacophore.
Key Cross-Coupling Reactions
This intermediate is an excellent substrate for a variety of powerful bond-forming reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Caption: Major synthetic transformations of this compound.
Potential Biological Significance
The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents. The N-phenylsulfonamide scaffold is of particular interest in drug design. The presence of the bromine atom not only facilitates synthetic diversification but can also enhance binding affinity to biological targets through halogen bonding or by increasing lipophilicity. Therefore, derivatives synthesized from this compound are promising candidates for screening in various drug discovery programs.
Safety and Handling
As with all brominated aromatic compounds and sulfonyl chlorides, appropriate safety precautions are necessary.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
While a specific peer-reviewed publication detailing the synthesis and full characterization of this compound (CAS 116547-91-2) was not identified during the literature survey for this guide, its existence and commercial availability are confirmed by the following suppliers. The described protocols and data are based on established, authoritative chemical principles and data from closely related analogues.
-
Accela ChemBio Inc. this compound Product Page.[Link]
-
Haffo, C.O., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2997. [Link](Provides a representative protocol for the synthesis of a related bromophenyl sulfonamide).
An In-Depth Technical Guide to N-(2-bromophenyl)methanesulfonamide: Structure, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of prontosil and its active metabolite sulfanilamide, this scaffold has been integral to the development of a vast array of therapeutic agents.[1][2] The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to act as potent hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[3] This has led to the successful development of drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5]
This technical guide provides a comprehensive overview of a specific, highly versatile sulfonamide building block: N-(2-bromophenyl)methanesulfonamide . The strategic placement of a bromine atom on the phenyl ring makes this compound an exceptionally valuable intermediate in synthetic chemistry. It serves as a prime substrate for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating the exploration of novel chemical space in drug discovery programs.[6][7] This document details the compound's chemical identity, a robust synthesis protocol, methods for its structural characterization, and its critical applications in research and development.
Chemical Identity and Structure
The precise identification and structural confirmation of a chemical entity are paramount for reproducibility and regulatory purposes. This compound is a well-characterized compound with defined properties.
IUPAC Name and Key Identifiers
The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[8] Key identifying information is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChemLite[8] |
| CAS Number | 116547-91-2 | BLD Pharm[9] |
| Molecular Formula | C₇H₈BrNO₂S | PubChemLite[8] |
| Molecular Weight | 250.11 g/mol | BLD Pharm[9] |
| InChI Key | HRLPDILAYHUIIF-UHFFFAOYSA-N | PubChemLite[8] |
| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1Br | PubChemLite[8] |
Chemical Structure
The molecular structure consists of a methanesulfonyl group attached to the nitrogen atom of a 2-bromoaniline core. The ortho-positioning of the bromine atom relative to the sulfonamide linkage influences the molecule's conformation and reactivity.
Synthesis Protocol
The preparation of this compound is reliably achieved through the sulfonylation of 2-bromoaniline with methanesulfonyl chloride. This is a standard and robust method for forming sulfonamide bonds.
Principle of Synthesis
The synthesis is based on the nucleophilic attack of the primary amine (2-bromoaniline) on the electrophilic sulfur atom of methanesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Pyridine is an excellent choice as it serves as both a solvent and an acid scavenger.[3]
Experimental Workflow
The overall process from starting materials to the final, purified product follows a logical sequence of reaction, workup, and purification.
Detailed Step-by-Step Protocol
This protocol is adapted from a general procedure for the synthesis of related arylsulfonamides.[3]
Materials:
-
2-Bromoaniline
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Deionized water
-
Ethanol (or other suitable recrystallization solvent)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromoaniline (1.0 equivalent) in anhydrous pyridine (approx. 5-10 mL per gram of aniline).
-
Causality: Pyridine acts as both a solvent to ensure a homogenous reaction medium and a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline.[3]
-
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the starting aniline. Slow, cooled addition is a critical safety measure to control the exothermicity of the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 2-4 hours).
-
Workup (Quenching): Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice-cold water (approx. 10-20 times the volume of pyridine).
-
Causality: This step, known as quenching, precipitates the solid product, which is typically insoluble in water, while the pyridine hydrochloride salt and excess pyridine remain dissolved in the aqueous phase.[3]
-
-
Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove any residual pyridine and salts.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford the final product as a crystalline solid.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, MS). A sharp melting point indicates high purity.
-
Structural Elucidation and Characterization
Confirmation of the chemical structure and purity is achieved through a combination of modern analytical techniques.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.95318 |
| [M+Na]⁺ | 271.93512 |
| [M-H]⁻ | 247.93862 |
| [M]⁺ | 248.94535 |
| (Data sourced from PubChemLite)[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[11]
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (4H): The four protons on the bromophenyl ring will appear in the aromatic region (approx. δ 7.0-7.8 ppm). Due to the ortho-substitution pattern, they will exhibit complex splitting patterns (multiplets).
-
NH Proton (1H): A singlet or broad singlet, typically downfield (δ 8-11 ppm), due to the deshielding effect of the adjacent sulfonyl group. This peak will be exchangeable with D₂O.[3]
-
Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl group (approx. δ 3.0-3.3 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[12]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3300 (sharp to moderately broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2900-3000 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1310-1380 (strong) |
| S=O (Sulfonyl) | Symmetric Stretching | 1150-1180 (strong) |
| C-N | Stretching | 1170-1300 |
| C-Br | Stretching | 500-650 |
| (Expected ranges based on general spectroscopic data for sulfonamides)[13] |
Applications in Research and Drug Development
A Versatile Synthetic Intermediate
The primary value of this compound in drug discovery lies in its utility as a versatile building block. The carbon-bromine bond serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[6][14] This allows for the late-stage functionalization of the molecule, enabling medicinal chemists to rapidly synthesize libraries of analogues for structure-activity relationship (SAR) studies. By replacing the bromine atom with various aryl, heteroaryl, or alkyl groups, researchers can systematically modulate the compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide moiety itself is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds.[15][16] Sulfonamide-containing molecules have been successfully developed as:
-
Antibacterial Agents: By acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.[2][17]
-
Anticancer Agents: Through mechanisms such as carbonic anhydrase inhibition, which affects tumor pH regulation.[18]
-
Anti-inflammatory Drugs: As seen in COX-2 inhibitors like Celecoxib.[1]
-
Antiviral Agents: Including protease inhibitors used in HIV therapy.[4]
-
Diuretics and Antidiabetic Agents: Highlighting the metabolic and physiological effects of this class of compounds.[1]
Therefore, this compound represents a strategic starting point for the design and synthesis of new chemical entities targeting a wide range of diseases.
Conclusion
This compound is a well-defined chemical compound whose value extends far beyond its basic structure. Its IUPAC name and chemical properties are clearly established, and its synthesis is achievable through a robust and reproducible protocol. The strategic inclusion of both a sulfonamide group—a proven pharmacophore—and a reactive bromine handle makes it a powerful and versatile intermediate for drug discovery and development. Researchers can leverage this building block to efficiently construct novel, complex molecules for evaluation as potential therapeutic agents across a multitude of disease areas.
References
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Methanesulfonamide | CH5NO2S | CID 72879. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022). Angewandte Chemie International Edition. Retrieved January 27, 2026, from [Link]
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Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
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Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
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biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
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This compound (C7H8BrNO2S). (n.d.). PubChemLite. Retrieved January 27, 2026, from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. Retrieved January 27, 2026, from [Link]
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Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University. Retrieved January 27, 2026, from [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
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15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. (2019). PeerJ. Retrieved January 27, 2026, from [Link]
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N
2-(2-bromophenyl)-N2-(methanesulfonyl)-N-(4-methylphenyl)glycinamide... (n.d.). Retrieved January 27, 2026, from [Link] -
Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]
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(PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Retrieved January 27, 2026, from [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. (n.d.). Impactfactor.org. Retrieved January 27, 2026, from [Link]
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Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science. Retrieved January 27, 2026, from [Link]
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N-(4-Bromophenyl)methanesulfonamide. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]
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Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. (2003). PubMed. Retrieved January 27, 2026, from [Link]
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Part II Structure determination by using PMR spectral data. #nmr. (2022). YouTube. Retrieved January 27, 2026, from [Link]
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Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][3][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]
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Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to N-(2-bromophenyl)methanesulfonamide: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of N-(2-bromophenyl)methanesulfonamide, a crucial chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, and its strategic application in the creation of complex, biologically active molecules.
Core Compound Identification and Properties
This compound is an aromatic sulfonamide that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a methanesulfonyl group attached to a brominated aniline ring, presents two key points for chemical modification: the sulfonamide nitrogen and the bromine-substituted carbon atom. This dual functionality makes it a valuable precursor in the synthesis of diverse compound libraries for drug screening.
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 116547-91-2 | Commercial Supplier Data |
| Molecular Formula | C₇H₈BrNO₂S | PubChem[1] |
| Molecular Weight | 250.11 g/mol | MySkinRecipes[2] |
| Monoisotopic Mass | 248.9459 Da | PubChem[1] |
| Predicted XlogP | 1.6 | PubChem[1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most reliably achieved through the nucleophilic substitution of methanesulfonyl chloride with 2-bromoaniline. The use of a non-nucleophilic base, such as pyridine, is critical. Pyridine serves both as the solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. This is a standard and widely adopted method for the formation of N-aryl sulfonamides.[3]
Experimental Protocol:
Objective: To synthesize this compound from 2-bromoaniline and methanesulfonyl chloride.
Materials:
-
2-bromoaniline (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Pyridine (anhydrous, as solvent)
-
Deionized water (for workup)
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromoaniline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aniline).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.
-
Workup - Neutralization & Extraction: Acidify the aqueous mixture with 1 M HCl to a pH of ~2 to ensure all pyridine is protonated and partitioned into the aqueous layer. Extract the aqueous mixture three times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Self-Validation: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient, to afford pure this compound.
Application in Drug Discovery: A Scaffold for Bioactive Agents
The true value of this compound lies in its utility as a versatile intermediate. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding with biological targets and improve the pharmacokinetic properties of drug candidates.[4] Furthermore, the bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the strategic introduction of diverse aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies.
Case Study: Development of Antidiabetic Agents
A compelling example of the utility of the N-(2-bromophenyl) scaffold is in the development of novel antidiabetic agents. A study by Taha et al. (2022) detailed the synthesis and evaluation of a complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl)acetamide , as a potent inhibitor of α-glucosidase and α-amylase.[2] These enzymes are critical for the digestion of carbohydrates. Their inhibition slows the absorption of glucose into the bloodstream, a key therapeutic strategy for managing type 2 diabetes.
The study demonstrated that this N-(2-bromophenyl)-containing molecule exhibited significant inhibitory activity against both enzymes, with IC₅₀ values in the micromolar range.[2] This highlights the potential of using this compound as a starting point for developing new classes of therapeutics that target metabolic pathways.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and dual functional handles provide a reliable and versatile platform for the development of novel therapeutics. The demonstrated success of its derivatives in targeting metabolic enzymes underscores its potential. For researchers in drug discovery, this compound represents a strategic starting point for building libraries of complex molecules aimed at a wide array of biological targets, from metabolic and inflammatory diseases to oncology.[6][7]
References
-
Taha, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
MySkinRecipes. (n.d.). N-(3-Bromophenyl)methanesulfonamide. MySkinRecipes. Available at: [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2021). Biological activities of sulfonamides. ResearchGate. Available at: [Link]
-
Akhtar, T., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. Available at: [Link]
- Huisgen, R. (1971). Method of preparing methane sulfonamide and its derivatives. Google Patents.
-
Khan, K. M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Available at: [Link]
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- 2. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
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"N-(2-bromophenyl)methanesulfonamide" physical and chemical characteristics
An In-Depth Technical Guide to N-(2-bromophenyl)methanesulfonamide
Introduction to this compound
This compound is a synthetic organic compound featuring a methanesulfonamide group attached to a 2-bromo-substituted phenyl ring. As a member of the sulfonamide class of compounds, it holds significant value in the fields of medicinal chemistry and organic synthesis. Sulfonamides are a cornerstone functional group in drug development, known to confer advantageous physicochemical properties such as improved solubility and the ability to form strong hydrogen bonds with biological targets.[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, a robust synthesis protocol with mechanistic insights, methods for structural confirmation, and the compound's applications as a versatile chemical intermediate.
Physicochemical Characteristics
This compound is typically a solid at room temperature. The core structure consists of a benzene ring substituted with a bromine atom and a methanesulfonamide group at the ortho (1,2) positions. The presence of the bromine atom and the polar sulfonamide group dictates its solubility and reactivity profile.
Below is the chemical structure of this compound, rendered using the DOT language.
Caption: Chemical Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116547-91-2 | [2] |
| Molecular Formula | C₇H₈BrNO₂S | [3] |
| Molecular Weight | 250.11 g/mol | [2][4] |
| Monoisotopic Mass | 248.9459 Da | [3] |
| Appearance | White to off-white solid (predicted) | [5] |
| Storage | Sealed in a dry place at room temperature | [2][5] |
| Predicted pKa | 7.62 ± 0.10 (for para-isomer) | [5] |
| Predicted XlogP | 1.6 | [3] |
Synthesis and Mechanistic Rationale
The most direct and common method for synthesizing N-arylsulfonamides is the reaction of a primary aromatic amine with a sulfonyl chloride in the presence of a base.[6] For this compound, this involves the reaction between 2-bromoaniline and methanesulfonyl chloride.
Principle of Synthesis
The synthesis mechanism is a nucleophilic acyl substitution. The nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Detailed Experimental Protocol
Materials and Reagents:
-
2-bromoaniline
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine (as base and/or solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-bromoaniline (1.0 equivalent) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution. The addition should be slow to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
-
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of this compound.
Structural Elucidation and Spectroscopic Profile
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.[7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl protons (CH₃) of the methanesulfonyl group will appear as a sharp singlet, typically in the range of 2.8-3.2 ppm. The aromatic protons on the bromophenyl ring will appear as a complex multiplet between 7.0 and 7.8 ppm due to their differing chemical environments and coupling patterns. The N-H proton will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but often found between 7.0-9.0 ppm.[9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the methyl carbon around 40 ppm. The six aromatic carbons will give distinct signals in the 110-140 ppm range. The carbon atom bonded to the bromine (C-Br) will be shifted, and its specific resonance can help confirm the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic absorption bands for the sulfonamide group include strong asymmetric and symmetric S=O stretches, typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretch will be visible as a moderate peak in the 3300-3200 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. Predicted m/z values for the protonated molecule [M+H]⁺ are around 249.95 and 251.95.[3]
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis, primarily due to its two reactive sites: the sulfonamide N-H group and the carbon-bromine bond on the aromatic ring.
-
N-H Functionalization: The acidic proton on the sulfonamide nitrogen can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions to build more complex structures.
-
Cross-Coupling Reactions: The aryl bromide functionality is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.[10] This allows for the introduction of a wide variety of substituents at the 2-position of the phenyl ring, enabling the synthesis of diverse compound libraries for drug screening.
The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[11] Methanesulfonamide derivatives, in particular, are explored as selective COX-2 inhibitors for anti-inflammatory applications and as intermediates in the synthesis of complex therapeutic agents.[6][12] For instance, related bromophenyl sulfonamide structures are key precursors in the synthesis of potent endothelin receptor antagonists used for treating pulmonary arterial hypertension.[13]
Safety, Handling, and Storage
-
Hazards: The compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14] Handling should be performed in a well-ventilated area or a chemical fume hood.[15] Avoid breathing dust and prevent contact with skin and eyes.[14]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in cross-coupling and N-functionalization reactions, make it a valuable precursor for the development of novel therapeutic agents. The robust synthesis protocol and clear methods for structural verification outlined in this guide provide researchers with the essential information needed to effectively utilize this compound in their research and development endeavors.
References
[6] Anderson, N. G. (2012). Practical Process Research & Development – A guide for organic chemists. Academic Press. [URL: https://www.sciencedirect.com/book/9780123865373/practical-process-research-development]
[16] Pharmaffiliates. (n.d.). N-(2-Amino-4-bromophenyl)methanesulfonamide. Retrieved from [Link]
[4] MySkinRecipes. (n.d.). N-(3-Bromophenyl)methanesulfonamide. Retrieved from [Link]
[13] Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [URL: https://pubs.acs.org/doi/10.1021/jm3009103]
[17] ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]
[3] PubChem. (n.d.). This compound. Retrieved from [Link]
[15] Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]
[18] University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
[7] ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [URL: https://www.youtube.com/watch?v=bNkGMkzbBXI]
[19] Wikipedia. (n.d.). Methanesulfonamide. Retrieved from [Link]
[20] ResearchGate. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Retrieved from [Link]
[21] Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
[9] Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2-/3-Substituted Phenyl)-4-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung A, 60(1-2), 106-112. [URL: https://www.researchgate.net/publication/250160216_Synthetic_Infrared_1H_and_13C_NMR_Spectral_Studies_on_N-2-3-Substituted_Phenyl-4-Substituted_Benzenesulphonamides]
[22] ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
[12] ResearchGate. (n.d.). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents. Retrieved from [Link]
[23] Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
[24] SpringerLink. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Retrieved from [Link]
[8] ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [URL: https://www.youtube.com/watch?v=ErmW07OUHe8]
[25] Google Patents. (1971). US3574740A - Method of preparing methane sulfonamide and its derivatives. Retrieved from
[26] MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]
[1] MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
[27] PubMed Central. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6][16]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Retrieved from [Link]
[10] Google Patents. (2004). WO2004020401A1 - Synthesis of sulfonamide derivatives. Retrieved from
[28] MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
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The Strategic deployment of N-(2-bromophenyl)methanesulfonamide in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unassuming Power of a Versatile Scaffold
In the intricate tapestry of medicinal chemistry, the identification and strategic utilization of versatile building blocks are paramount to the successful discovery of novel therapeutic agents. Among these, N-(2-bromophenyl)methanesulfonamide has emerged as a cornerstone scaffold, offering a unique combination of synthetic accessibility, conformational influence, and a propensity for targeted biological interactions. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its diverse applications as a pharmacophore in contemporary drug design. We will delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Characteristics of the this compound Scaffold
The efficacy of this compound as a building block stems from a confluence of its structural and electronic features. Understanding these properties is crucial for its rational incorporation into drug design campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. The ortho-position of the bromine atom in the target compound introduces distinct steric and electronic effects compared to its meta- and para-isomers, influencing its reactivity and intermolecular interactions.
| Property | This compound | N-(3-bromophenyl)methanesulfonamide | N-(4-bromophenyl)methanesulfonamide |
| Molecular Formula | C₇H₈BrNO₂S | C₇H₈BrNO₂S | C₇H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol | 250.11 g/mol | 250.11 g/mol |
| Appearance | White to off-white solid | Not specified | White to off-white solid[1] |
| Melting Point | Not specified | Not specified | 137-141 °C[1] |
| pKa (predicted) | Not specified | Not specified | 7.62 ± 0.10[1] |
| LogP (predicted) | 1.6 | Not specified | Not specified |
Table 1. Physicochemical Properties of Bromophenylmethanesulfonamide Isomers.
The Significance of the Sulfonamide Moiety
The sulfonamide group is a privileged functional group in medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets.[2] Its electron-withdrawing nature also influences the electronic properties of the adjacent phenyl ring.[2]
The Role of the Ortho-Bromo Substituent
The strategic placement of a bromine atom at the ortho-position of the phenyl ring imparts several key advantages:
-
Conformational Restriction: The steric bulk of the bromine atom can restrict the rotation around the N-C bond, locking the molecule into a specific conformation that may be favorable for binding to a target protein.
-
Modulation of Physicochemical Properties: The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to binding affinity and selectivity.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a robust and well-established process, typically achieved through the reaction of 2-bromoaniline with methanesulfonyl chloride. This electrophilic substitution reaction on the amine is a cornerstone of sulfonamide synthesis.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
2-bromoaniline
-
Methanesulfonyl chloride
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq.) dropwise.
-
Addition of Sulfonyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the compound.[4][5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H and S=O stretching vibrations of the sulfonamide group.
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The this compound core has been successfully incorporated into a variety of drug candidates targeting a range of diseases. The following sections highlight some key examples.
Anticancer Agents: Targeting Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in tumorigenesis. Consequently, PLK4 has emerged as a promising target for cancer therapy. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent PLK4 inhibitors, with the N-(bromophenyl)sulfonamide moiety playing a key role in occupying a hydrophobic pocket in the enzyme's active site.[6]
Structure-Activity Relationship (SAR) Insights:
-
The phenylsulfonamide fragment is essential for occupying a hydrophobic cavity in the PLK4 active site.[6]
-
Halogen substitution on the benzene ring generally enhances inhibitory activity.
-
A bromine atom at the meta-position of the benzene ring has been shown to be more effective than at the para-position for PLK4 inhibition.[6]
| Compound | Substitution | PLK4 IC₅₀ (nM) |
| K07 | p-Bromo | 23.6[6] |
| K13 | m-Bromo | More active than para-substituted |
Table 2. PLK4 inhibitory activity of brominated N-(1H-indazol-6-yl)benzenesulfonamide derivatives.[6]
Caption: Simplified pathway of PLK4 inhibition by this compound derivatives.
Endothelin Receptor Antagonists: The Case of Macitentan
The endothelin system plays a critical role in vasoconstriction and cell proliferation. Dual endothelin receptor antagonists, which block both ETA and ETB receptors, are effective in treating pulmonary arterial hypertension. Macitentan is a potent, orally active dual endothelin receptor antagonist that features a bromophenyl group.[3] While not a direct derivative of this compound, its structure highlights the importance of the bromophenyl sulfonamide pharmacophore in this therapeutic area.
Antimicrobial and Antioxidant Activities
Derivatives of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide have been investigated for their anticholinesterase and antioxidant activities, with potential applications in the treatment of Alzheimer's disease.[7] The presence of the sulfonamide moiety was found to improve activity against acetylcholinesterase.[7] Furthermore, the introduction of a styryl group via Suzuki-Miyaura cross-coupling on the bromophenyl ring significantly enhanced both anticholinesterase and antioxidant activities.[7]
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | NO Scavenging IC₅₀ (µM) |
| Precursor 1 (2-amino-5-bromoacetophenone) | 12.6 ± 0.20 | 14.6 ± 0.32 | 12.3 ± 0.21 | 7.4 ± 0.16 |
| Sulfonamide 2 | 8.9 ± 0.21 | 26.5 ± 0.24 | 20.6 ± 0.42 | 15.7 ± 0.20 |
| Styryl Derivative 3a | 4.3 ± 0.23 | 5.6 ± 0.24 | 16.5 ± 0.31 | 9.6 ± 0.45 |
| Styryl Derivative 3b | 6.2 ± 0.21 | 10.5 ± 0.47 | 13.9 ± 0.10 | 11.9 ± 0.31 |
| Donepezil (Reference) | 1.24 ± 0.15 | 3.12 ± 0.18 | - | - |
| Ascorbic Acid (Reference) | - | - | 4.65 ± 0.13 | 6.23 ± 0.13 |
Table 3. Anticholinesterase and antioxidant activities of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives.[7]
Future Directions and Conclusion
This compound continues to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the unique electronic and steric properties conferred by the ortho-bromo substituent and the sulfonamide moiety, provides a robust platform for the design of novel therapeutic agents. The ability to further functionalize the scaffold through cross-coupling reactions opens up vast avenues for library synthesis and lead optimization.
Future research will likely focus on:
-
Exploration of Novel Therapeutic Targets: Applying the this compound scaffold to a wider range of biological targets.
-
Fine-tuning of Pharmacokinetic Properties: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Development of More Efficient Synthetic Methodologies: Investigating new catalytic systems for the functionalization of the bromophenyl ring.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115597. [Link]
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Gowda, B. T., & Jayalakshmi, K. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(8-9), 514-520. [Link]
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Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. (n.d.). ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [https://www.semanticscholar.org/paper/Table-13-from-Synthetic%2C-Infrared-And-Nmr-(1H-And-Jayalakshmi-Gowda/1e9d1e43c162602755252b47477383921b714f3b/figure/13]([Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2018). Molecules, 23(10), 2649. [Link]
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A Strategic Guide to Elucidating the Mechanism of Action for N-(2-bromophenyl)methanesulfonamide: A Preliminary Framework
Preamble: Charting the Unexplored Territory of a Novel Sulfonamide
In the landscape of drug discovery, the emergence of a novel chemical entity like N-(2-bromophenyl)methanesulfonamide presents both an opportunity and a formidable challenge. Its structure, featuring a sulfonamide core and a bromophenyl moiety, suggests a potential for diverse biological activities. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The bromophenyl group can influence pharmacokinetic properties and provides a potential site for metabolic transformation or specific molecular interactions.[3]
However, without empirical data, its precise biological target and mechanism of action (MoA) remain speculative. This guide is crafted for researchers, scientists, and drug development professionals embarking on the critical initial studies to unravel the therapeutic potential of this compound. We will eschew a rigid, one-size-fits-all template. Instead, this document provides a logical, field-proven workflow designed to systematically progress from broad phenotypic observations to specific target identification and pathway validation. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental phase generates robust, verifiable data to build a coherent mechanistic hypothesis.
Phase 1: From Cellular Phenotype to Putative Target Identification
The foundational step in understanding a new compound's MoA is to determine its effect on a biological system and then to identify its direct molecular target(s). This phase employs a funnel-like strategy, starting with broad, unbiased screening and progressively narrowing the focus to specific, high-confidence protein interactions.
Phenotypic Screening: Observing the "What"
Before we can understand how a compound works, we must first understand what it does. Phenotypic screening provides this crucial initial insight by assessing the compound's effect across a diverse range of cell-based assays without a preconceived target bias.
Causality of Experimental Choice: This unbiased approach is critical because the compound's structure does not unequivocally point to a single target class. A broad phenotypic screen maximizes the potential for discovering unexpected activities and provides a functional context for subsequent target deconvolution efforts.
Experimental Protocol: High-Content Imaging (HCI) Phenotypic Screen
-
Cell Line Selection: Choose a panel of human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma).
-
Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat cells with this compound across a 10-point concentration range (e.g., 1 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a specific phenotype (e.g., Staurosporine for apoptosis).
-
Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, CellMask™ Green for cytoplasm, and MitoTracker™ Red for mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically capture images from multiple fields per well.
-
Image Analysis: Employ automated image analysis software to quantify a wide array of cellular features, such as cell count (cytotoxicity), nuclear morphology (apoptosis), mitochondrial integrity, and cell cycle status.
Data Presentation: Summary of Phenotypic Effects
| Phenotypic Parameter | EC50 (µM) | Max Effect (% of Control) | Observed Phenotype |
| Cell Viability (A549) | 15.2 | 85% reduction | Potent cytotoxic effect |
| Nuclear Condensation | 18.5 | 70% increase | Induction of apoptosis |
| Mitochondrial Membrane Potential | 20.1 | 60% decrease | Mitochondrial dysfunction |
| G2/M Cell Cycle Arrest | 12.8 | 50% of cells in G2/M | Cell cycle perturbation |
Logical Workflow: Phenotypic Screening
Caption: Workflow for initial phenotypic screening.
Target Identification: Unmasking the "Who"
With a defined cellular phenotype, the next imperative is to identify the direct molecular binding partner(s) of this compound. We will employ two orthogonal, powerful techniques: affinity chromatography for direct physical pulldown and the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement validation.
Causality of Experimental Choice: This classic, direct approach physically isolates binding partners from a complex cellular lysate.[4][5] When coupled with sensitive mass spectrometry, it can provide a list of high-confidence candidate targets for further validation.
Experimental Protocol: AC-MS
-
Probe Synthesis: Synthesize an analogue of this compound incorporating a linker and an affinity tag (e.g., biotin) at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for its activity. A "no-linker" control compound should also be synthesized.
-
Lysate Preparation: Grow a large batch of a responsive cell line (e.g., A549) and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated probe.
-
As a negative control, incubate a separate aliquot of lysate with the probe in the presence of a large excess of the original, untagged this compound (competitive elution).
-
Pull down the probe and any bound proteins using streptavidin-coated magnetic beads.
-
-
Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitive elution control.
Data Presentation: Candidate Target Proteins from AC-MS
| Protein ID (UniProt) | Protein Name | Enrichment Fold-Change (Probe vs. Competition) | Putative Function |
| P04637 | Cyclin-dependent kinase 1 (CDK1) | 15.4 | Cell cycle regulation |
| P62258 | 14-3-3 protein zeta/delta | 8.2 | Signal transduction, apoptosis |
| Q09472 | Heat shock protein 75 kDa, mitochondrial | 5.1 | Protein folding, stress response |
Causality of Experimental Choice: CETSA is a powerful biophysical method that confirms direct target engagement within the physiological context of an intact cell, making it an ideal validation for hits from AC-MS.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[1][8]
Experimental Protocol: CETSA for Target Validation
-
Cell Treatment: Treat intact A549 cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 50 µM) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot using specific antibodies against the candidate proteins identified in the AC-MS screen (e.g., CDK1).[9]
-
Melt Curve Generation: Quantify the band intensities at each temperature and plot them as a percentage of the amount of soluble protein at the lowest temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
Data Presentation: CETSA Melt Curve Shift for CDK1
| Temperature (°C) | Soluble CDK1 (% of 40°C) - Vehicle | Soluble CDK1 (% of 40°C) - Compound |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 80 | 95 |
| 54 | 50 (Tm) | 85 |
| 58 | 20 | 50 (Tm) |
| 62 | 5 | 25 |
Target Identification & Validation Workflow
Caption: Orthogonal workflow for target identification and validation.
Phase 2: Delineating the Signaling Pathway
Identifying the target is a milestone, but understanding the downstream consequences of its modulation is essential to defining the MoA. Based on our hypothetical identification of CDK1 as a primary target, this phase will investigate the impact on cell cycle regulation and apoptotic signaling pathways.
Global "Omics" Approaches: An Unbiased View of Pathway Modulation
To gain a broad perspective on the cellular response to this compound, we will use transcriptomics and phosphoproteomics.
Causality of Experimental Choice: These discovery-based methods provide a global, unbiased snapshot of the changes in gene expression and protein phosphorylation, respectively.[10][11][12] This is crucial for identifying the key signaling nodes and pathways affected by the compound, confirming expected on-target effects (e.g., cell cycle genes for a CDK1 inhibitor) and revealing potential off-target activities.
-
DNA Microarray/RNA-Seq: This technique will reveal changes in gene transcription downstream of CDK1 inhibition. We would expect to see modulation of genes involved in the G2/M checkpoint, DNA replication, and apoptosis.[13][14]
-
Phosphoproteomics (LC-MS/MS): This powerful technique directly measures changes in protein phosphorylation, providing a more proximal readout of signaling pathway activity than transcriptomics. It can identify the direct and indirect substrates of CDK1 and other kinases affected by the compound.
Targeted Validation: Western Blotting and Reporter Assays
The hypotheses generated from "omics" data must be validated using targeted, quantitative methods.
Causality of Experimental Choice: Western blotting is the gold-standard technique for validating changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[15][16] It provides robust, semi-quantitative data to confirm the effects of the compound on the CDK1 pathway.
Experimental Protocol: Western Blot Analysis
-
Sample Preparation: Treat A549 cells with vehicle or varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins in the cell cycle and apoptosis pathways (e.g., Phospho-CDK1 (Tyr15), Cyclin B1, Phospho-Histone H3 (Ser10), Cleaved PARP, and β-Actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify changes in protein levels relative to the loading control.
Data Presentation: Western Blot Quantification
| Protein Target | 6 hr Treatment | 12 hr Treatment | 24 hr Treatment |
| p-CDK1 (Tyr15) | ↑ 2.5-fold | ↑ 3.1-fold | ↑ 2.8-fold |
| Cyclin B1 | ↑ 1.8-fold | ↑ 2.2-fold | ↓ 1.5-fold |
| p-Histone H3 (Ser10) | ↓ 2.0-fold | ↓ 4.5-fold | ↓ 5.0-fold |
| Cleaved PARP | No change | ↑ 3.0-fold | ↑ 5.2-fold |
Causality of Experimental Choice: While Western blotting measures the status of individual proteins, reporter gene assays provide a functional readout of an entire signaling pathway's transcriptional output. To investigate downstream effects on apoptosis, a p53 transcriptional activity reporter assay is a logical choice, as p53 is a critical regulator of apoptosis often linked to cell cycle arrest.
Experimental Protocol: p53 Reporter Assay
-
Cell Transfection: Co-transfect A549 cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. Plot the normalized activity against compound concentration.
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Investigating the Therapeutic Potential of N-(2-bromophenyl)methanesulfonamide: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.[1][2] The inherent versatility of the sulfonamide scaffold, arising from its ability to form stable tetrahedral intermediates and participate in hydrogen bonding, makes it a privileged structure in drug design.[2] This guide focuses on N-(2-bromophenyl)methanesulfonamide, a compound whose therapeutic potential remains largely unexplored. The presence of a bromine atom on the phenyl ring introduces lipophilicity and potential for further functionalization, making it an intriguing candidate for investigation.
This technical guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured approach from synthesis and initial screening to mechanistic studies and preliminary safety assessment. By leveraging established methodologies and drawing parallels from structurally related compounds, this document aims to provide a robust starting point for unlocking the therapeutic promise of this novel molecule.
Section 1: Synthesis and Characterization
A reliable and scalable synthesis of this compound is the foundational step for any therapeutic investigation. The proposed synthetic route is based on well-established palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance.[3][4]
Proposed Synthesis Workflow
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed N-arylation of methanesulfonamide with 1-bromo-2-iodobenzene. This approach is favored over the reaction of 2-bromoaniline with methanesulfonyl chloride to avoid the handling of potentially genotoxic reagents.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried flask, add methanesulfonamide (1.2 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), a palladium catalyst such as Pd2(dba)3 (2 mol%), a suitable ligand like Xantphos (4 mol%), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dioxane as the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis.
Section 2: In Vitro Therapeutic Potential Screening Cascade
Given the broad spectrum of activities associated with sulfonamides, a tiered screening approach is recommended to efficiently identify the primary therapeutic area for this compound.
Caption: Proposed in vitro screening cascade for this compound.
Primary Screening Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) should be used.
-
Protocol:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be tested.
-
Protocol:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.[7]
-
Inoculate each well with a standardized suspension of the test microorganism.[9]
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).
-
After 18-24 hours, visually inspect the plates for microbial growth (turbidity).
-
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This assay measures the ability of the compound to suppress the release of pro-inflammatory cytokines from immune cells.[10][11]
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) can be used.
-
Protocol:
-
Culture the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
After 24 hours, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.[12]
-
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine release by the compound.
This assay measures the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[13][14]
-
Enzyme: Purified human carbonic anhydrase II (hCA II) is commonly used.
-
Protocol:
-
The assay is based on the esterase activity of CA. The hydrolysis of p-nitrophenyl acetate by CA produces the yellow-colored p-nitrophenolate anion.
-
Perform the reaction in a 96-well plate containing Tris-HCl buffer, the CA enzyme, and various concentrations of this compound.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of CA activity.
Section 3: Mechanistic Elucidation
Should this compound exhibit promising activity in the primary screening, further investigations are warranted to elucidate its mechanism of action.
Potential Anticancer Mechanisms
Based on the activities of other sulfonamide-containing compounds, potential anticancer mechanisms could involve the inhibition of key signaling pathways.
Caption: Potential anticancer signaling pathways targeted by this compound.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[15]
-
Assay Principle: A commercially available VEGFR-2 kinase assay kit can be used to measure the phosphorylation of a specific substrate by the VEGFR-2 enzyme in the presence of the test compound.[16][17]
-
Protocol: The assay is typically performed in a 96-well plate format and involves incubating the VEGFR-2 enzyme, a substrate, ATP, and various concentrations of this compound. The amount of phosphorylated substrate is then quantified, often using a luminescence-based detection method.
-
Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.
-
Assay Principle: Similar to the VEGFR-2 assay, a commercially available Aurora kinase A assay kit can be used to measure the phosphorylation of a substrate by the enzyme.
-
Protocol: The protocol will be similar to the VEGFR-2 kinase assay, involving the incubation of the Aurora kinase A enzyme, a substrate, ATP, and the test compound.
-
Data Analysis: Calculate the IC50 value for Aurora kinase A inhibition.
Section 4: Preliminary Safety and Pharmacokinetic Profiling
A preliminary assessment of the safety and pharmacokinetic properties of this compound is crucial for its further development.
In Vitro Cytotoxicity in Normal Cells
To assess the selectivity of the compound, its cytotoxicity should be evaluated in non-cancerous cell lines (e.g., human fibroblasts or endothelial cells) using the MTT assay as described in Section 2.1.1. A favorable therapeutic window would be indicated by a significantly higher IC50 value in normal cells compared to cancer cells.
Pharmacokinetic Properties of Sulfonamides
The pharmacokinetic behavior of sulfonamides can vary widely.[18][19] They are generally well-absorbed orally and are metabolized primarily by the liver and excreted by the kidneys.[20]
Table 1: Key Pharmacokinetic Parameters for Consideration
| Parameter | Description | Importance |
| Solubility | The ability of the compound to dissolve in a solvent. | Affects absorption and formulation. |
| Permeability | The ability of the compound to cross biological membranes. | Crucial for oral absorption and distribution. |
| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Determines the half-life and potential for drug-drug interactions. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Influences the free drug concentration and distribution. |
Preliminary In Vivo Toxicity
Initial in vivo toxicity studies in animal models are essential to evaluate the overall safety of the compound.[21][22] These studies help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[23]
Conclusion
This technical guide outlines a comprehensive and logical framework for the initial investigation of the therapeutic potential of this compound. While the specific biological activities of this compound are currently unknown, its chemical structure, featuring the versatile sulfonamide moiety and a reactive bromophenyl group, suggests a high probability of interesting pharmacological properties. The proposed workflow, from synthesis and broad-based screening to mechanistic studies and preliminary safety profiling, provides a clear and scientifically rigorous path for its evaluation. The successful execution of these studies will be instrumental in determining whether this compound or its future derivatives hold promise as novel therapeutic agents.
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Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(8), 1773–1775. [Link]
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BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
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Cháur-Mnacho, O., & Ochoa-Puentes, C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Microbiology and Biotechnology, 105(14-15), 5757–5770. [Link]
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BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
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JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Charles River. Cytokine Response Assays. [Link]
-
PubMed. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]
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protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
SynZeal. Safety Data Sheet. [Link]
-
SpringerLink. Pharmacokinetics of Sulfonamides in Man. [Link]
-
ACS Publications. Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. [Link]
-
NCBI. Detection and Quantification of Cytokines and Other Biomarkers. [Link]
-
PubMed. [Pharmacokinetics of sulphonamides administered in combination with trimethoprim]. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
NCBI. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Vivotecnia. In vivo toxicology studies. [Link]
-
Carl ROTH. Safety Data Sheet: Methanesulphonic acid. [Link]
-
Taylor & Francis Online. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. [Link]
-
CORE. Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. [Link]
-
Bio-protocol. Cytokine secretion assays. [Link]
-
Pharmaceutical Technology. Predicting Toxicity in Drug Development. [Link]
-
YouTube. MIC (Broth Microdilution) Testing. [Link]
-
ResearchGate. (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MSD Manual Professional Edition. Sulfonamides. [Link]
-
Helda. DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. [Link]
-
ResearchGate. Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis.... [Link]
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Clinical Microbiology and Antimicrobial Chemotherapy. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]
-
MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
-
NCBI. Discovery of new VEGFR-2 inhibitors based on bis([24][25]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]
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ResearchGate. (PDF) Cytokine release assays post TGN1412. [Link]
-
MDPI. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]
-
Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
protocols.io. Carbonic Anhydrase Activity Assay. [Link]
-
ResearchGate. (PDF) Guidelines for cell viability assays. [Link]
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Methodological & Application
Synthesis of N-(2-bromophenyl)methanesulfonamide from 2-bromoaniline: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of N-(2-bromophenyl)methanesulfonamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and thorough characterization of the final product.
Introduction
This compound and its derivatives are of significant interest in the field of medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery programs. This application note details a robust and reproducible method for the preparation of this compound from readily available 2-bromoaniline and methanesulfonyl chloride.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Overall reaction for the synthesis of this compound.
The mechanism involves the initial attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by the base, yields the final sulfonamide product.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful synthesis and purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromoaniline | Reagent | Sigma-Aldrich |
| Methanesulfonyl Chloride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | VWR |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | LabChem |
| Brine | Saturated Aqueous Solution | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | EMD Millipore |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.0 eq).
-
Dissolve the 2-bromoaniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
2. Addition of Methanesulfonyl Chloride:
-
In a separate dropping funnel, dilute methanesulfonyl chloride (1.1 eq) with anhydrous DCM.
-
Add the methanesulfonyl chloride solution dropwise to the stirred 2-bromoaniline solution over a period of 15-20 minutes, maintaining the temperature at 0 °C. Slow addition is crucial to prevent the formation of the di-sulfonated byproduct.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 2-bromoaniline spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
4. Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield a solid.
-
For further purification, the solid can be recrystallized from an appropriate solvent system such as ethanol/water.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of N-(substituted phenyl)-methanesulfonamides shows characteristic absorption bands. The N-H stretching vibrations are typically observed in the range of 3298–3232 cm⁻¹.[2] The asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively.[2] The S-N stretching vibrations are found in the range of 926–833 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of N-(substituted phenyl)-methanesulfonamides provides key structural information. The chemical shifts of the aromatic protons are influenced by the substituents on the phenyl ring.[2] For this compound, the aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The N-H proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the methanesulfonyl group will appear as a sharp singlet, typically around δ 3.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the bromine and methanesulfonamido substituents.[2] The methyl carbon of the methanesulfonamide group will appear at a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The fragmentation of protonated sulfonamides can be complex, often involving rearrangements.[3][4] A common fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da).[4]
| Parameter | Expected Value/Observation |
| Molecular Formula | C₇H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6-7.1 (m, 4H, Ar-H), ~6.8 (br s, 1H, NH), ~3.0 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of 110-140, Methyl carbon ~40 |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1320 (asym. SO₂ stretch), ~1150 (sym. SO₂ stretch) |
| MS (ESI+) | m/z 251/253 [M+H]⁺ (isotopic pattern for Br) |
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield: Incomplete reaction can be addressed by increasing the reaction time or using a slight excess of methanesulfonyl chloride. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.
-
Formation of Di-sulfonated Byproduct: This is often due to the rapid addition of methanesulfonyl chloride or elevated reaction temperatures.[1] Maintain a low temperature (0 °C) during the addition and add the reagent slowly.[1] Using a slight excess of the aniline can also help minimize this side reaction.[1]
-
Purification Difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system can be an effective alternative.
Safety Precautions:
-
2-Bromoaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Methanesulfonyl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is also harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, and purification, researchers can consistently obtain the desired product in good yield and high purity. The provided characterization data serves as a benchmark for confirming the identity and quality of the synthesized compound, facilitating its use in subsequent research and development activities.
References
- Gowda, B. T., & Kumar, K. S. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
- Gao, W., et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(11), 1873-1881.
- Gowda, B. T., et al. (2003). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
-
Ye, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(10), 1409–1418. [Link]
Sources
Synthesis of N-(2-bromophenyl)methanesulfonamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(2-bromophenyl)methanesulfonamide, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also the underlying chemical principles and expected outcomes.
Introduction
This compound belongs to the sulfonamide class of organic compounds, a scaffold of significant importance in the pharmaceutical industry. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This protocol outlines a reliable method for the preparation of this compound from commercially available starting materials.
Reaction Principle
The synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-bromoaniline with methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide product. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromoaniline | 172.03 | ≥98% | e.g., Sigma-Aldrich, TCI |
| Methanesulfonyl Chloride | 114.55 | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar |
| Pyridine | 79.10 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros Organics |
| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | e.g., Fisher Scientific, VWR |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | Prepared from concentrated HCl |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | - | Prepared from solid NaHCO₃ |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | e.g., Sigma-Aldrich, Fisher Scientific |
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications and safety considerations.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-bromoaniline (5.00 g, 29.1 mmol).
-
Dissolve the 2-bromoaniline in anhydrous dichloromethane (100 mL).
-
Add anhydrous pyridine (3.45 g, 3.52 mL, 43.6 mmol, 1.5 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
Causality Behind Experimental Choices:
-
Anhydrous solvents and reagents are used to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
-
Pyridine acts as a base to neutralize the HCl produced, preventing the protonation of the starting aniline and driving the reaction forward. An excess of pyridine ensures complete neutralization.
-
The reaction is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.
2. Addition of Methanesulfonyl Chloride:
-
Slowly add methanesulfonyl chloride (3.67 g, 2.67 mL, 32.0 mmol, 1.1 equiv.) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:2 v/v). The disappearance of the 2-bromoaniline spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
3. Work-up and Isolation:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acidic impurities, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C₇H₈BrNO₂S[1] |
| Molecular Weight | 250.11 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not readily available; for comparison, N-(4-bromophenyl)methanesulfonamide melts at 137-141 °C[2] |
| ¹H NMR | Expected signals for the aromatic protons (multiplet, 4H), the N-H proton (singlet, 1H), and the methyl protons of the sulfonyl group (singlet, 3H). |
| ¹³C NMR | Expected signals for the aromatic carbons and the methyl carbon. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 and 1160-1140 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry | Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight.[1] |
Safety Precautions
-
2-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.
-
Methanesulfonyl Chloride: Highly corrosive and a lachrymator. Causes severe skin burns and eye damage. It is toxic if swallowed or inhaled.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Suspected of causing cancer.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Visualizing the Workflow
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and characterization.
References
-
PubChemLite. This compound (C7H8BrNO2S). Available at: [Link].
Sources
Application Note: A Protocol for the Purification of N-(2-bromophenyl)methanesulfonamide by Recrystallization
Abstract: N-(2-bromophenyl)methanesulfonamide is a valuable synthetic intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological testing. Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds.[2] This application note provides a comprehensive, step-by-step protocol for the purification of this compound. It moves beyond a simple list of instructions to explain the fundamental principles and causality behind each step, empowering researchers to adapt and troubleshoot the procedure effectively.
The Foundational Principle of Recrystallization
Recrystallization is a purification technique grounded in the principles of solubility.[3] The core concept is that the solubility of most solid compounds increases significantly with the temperature of the solvent.[4] An effective recrystallization process hinges on selecting a solvent that meets specific criteria:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the target compound (and any soluble impurities) at or near its boiling point.[5]
-
Low Solvency at Low Temperatures: As the solution cools, the target compound's solubility should decrease dramatically, causing it to crystallize out of the solution.[4]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the liquid phase, or 'mother liquor', during filtration).[3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals during the drying phase.[6]
When a hot, saturated solution is allowed to cool, the system becomes supersaturated. This supersaturation is the thermodynamic driving force for both crystal nucleation (the initial formation of small crystal seeds) and subsequent crystal growth.[7] A slow cooling rate is crucial as it favors the growth of large, well-ordered crystals, which tend to exclude impurity molecules from their lattice structure, resulting in a product of high purity.[4]
Physicochemical Properties of this compound
A thorough understanding of the target compound's properties is essential for designing a purification protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂S | [8] |
| Molecular Weight | 250.11 g/mol | [1] |
| Predicted XlogP | 1.6 | [8] |
| Appearance | Typically a solid at room temperature. | General |
Note: The melting point for the 2-bromo isomer is not widely published, unlike its 4-bromo counterpart (m.p. 137-141 °C).[9] This necessitates an empirical approach to solvent selection.
Solvent System Selection: A Systematic Approach
The choice of solvent is the most critical variable in recrystallization.[10] For sulfonamides, polar protic solvents like ethanol and isopropanol, or mixtures of these alcohols with water, are often effective.[10][11] The following protocol outlines a small-scale, systematic method for identifying the optimal solvent.
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor.
-
Hot Dissolution Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath. Add the solvent in small portions until the solid just dissolves. A good solvent will dissolve the compound completely at an elevated temperature. If a large volume of solvent is required, its dissolving power is too low.
-
Cooling & Crystallization Test: Once a hot, clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. If necessary, scratch the inside of the test tube with a glass rod to induce crystallization. Finally, place the tube in an ice-water bath for 15-20 minutes.
-
Evaluation: The ideal solvent is one that dissolves the compound when hot and yields a large quantity of crystalline precipitate upon cooling.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent (e.g., 95% ethanol) has been selected based on the screening process described above.
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and reduces the risk of airborne contaminants.
-
Add a minimal amount of the selected recrystallization solvent (e.g., 95% ethanol), just enough to create a slurry.[10]
-
Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.[12]
-
Causality: Using the minimum volume of hot solvent is critical for creating a saturated solution. This ensures that the maximum amount of product will crystallize upon cooling, leading to a high recovery yield.[4]
-
Step 2: Hot Filtration (Optional)
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.
-
Perform a hot filtration by passing the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Causality: Pre-warming the glassware and funnel prevents premature crystallization of the product on the filter paper or in the funnel stem, which would result in significant product loss.
-
Step 3: Crystallization via Controlled Cooling
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[11]
-
Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure, crystals.[4]
-
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]
Step 4: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel and a vacuum flask.[11]
-
Transfer the crystalline slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Causality: Washing dislodges any residual mother liquor, which contains the soluble impurities. Using ice-cold solvent is essential to minimize redissolving the purified product crystals, thus preventing yield loss.[2]
-
Step 5: Drying the Purified Product
-
Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw a vacuum.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Workflow Visualization and Data Summary
The entire recrystallization process can be visualized as a logical workflow.
Caption: Recrystallization workflow for this compound.
Table of Key Experimental Parameters
| Parameter | Recommended Value/System | Rationale |
| Primary Solvent Candidates | Ethanol, Isopropanol | Commonly effective for sulfonamides; good balance of polarity.[10] |
| Solvent Mixture | Ethanol/Water (e.g., 95:5 v/v) | Adding a co-solvent (anti-solvent) like water can fine-tune solubility and often improves crystal quality. |
| Dissolution Temperature | Near the boiling point of the solvent | To ensure complete dissolution and formation of a saturated solution. |
| Cooling Rate | Slow, ambient cooling followed by an ice bath | Promotes large, pure crystal formation and maximizes yield.[4][11] |
| Washing Solvent | Ice-cold recrystallization solvent | Removes soluble impurities without significant product loss.[2] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the compound is melting before it dissolves. | Use a lower-boiling point solvent or a solvent mixture. Add a slightly larger volume of solvent to lower the saturation point.[6] |
| No Crystals Form | The solution is not sufficiently saturated; the compound is too soluble in the cold solvent. | Try to induce crystallization by scratching the inner wall of the flask. Add a seed crystal of the pure compound. Reduce the solvent volume by gentle heating and re-cool. Use a less polar solvent system. |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated. |
| Poor Crystal Quality | The solution was cooled too quickly. | Allow the solution to cool to room temperature without disturbance before placing it in an ice bath.[13] |
References
-
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Application Note: High-Resolution Mass Spectrometry Analysis of N-(2-bromophenyl)methanesulfonamide
Abstract
This application note provides a comprehensive guide to the analysis of N-(2-bromophenyl)methanesulfonamide using high-resolution mass spectrometry (HRMS). The protocols detailed herein are designed to provide a robust and validated method for the structural confirmation and purity assessment of this compound, which is of interest in pharmaceutical and chemical research. We will delve into the rationale behind the selection of specific ionization techniques, mass analyzers, and experimental parameters. Furthermore, we will explore the characteristic fragmentation patterns of this compound, providing a predictive framework for spectral interpretation.
Introduction: The Analytical Imperative
This compound is a sulfonamide derivative containing a bromine atom on an aromatic ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Accurate and reliable analytical methods are paramount for the characterization of such compounds in drug discovery and development pipelines. High-resolution mass spectrometry offers unparalleled sensitivity and specificity for the unequivocal identification and structural elucidation of small molecules. This guide will provide the foundational knowledge and practical steps to achieve high-quality mass spectrometry data for this compound.
Foundational Chemical Properties
A thorough understanding of the analyte's chemical properties is the bedrock of any successful analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂S | PubChem[1] |
| Average Molecular Weight | 250.12 g/mol | Multiple Sources |
| Monoisotopic Mass | 248.9459 Da | PubChem[1] |
| Key Structural Features | Aromatic ring, Sulfonamide group, Bromine atom | - |
The presence of the sulfonamide group suggests that the molecule can be readily ionized using electrospray ionization (ESI). The bromine atom, with its characteristic isotopic signature, provides a powerful diagnostic tool for mass spectral interpretation.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a validated workflow for the analysis of this compound.
Caption: High-level workflow for the mass spectrometry analysis of this compound.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a state that is compatible with the ionization source and free from interfering substances.
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as acetone or methanol.[2] This will yield a stock solution of 1 mg/mL.
-
Working Solution Preparation: From the stock solution, prepare a working solution in the concentration range of 1-10 µg/mL by diluting with a solvent mixture compatible with reverse-phase liquid chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation in positive ion mode ESI.
High-Resolution Mass Spectrometry (HRMS) Parameters
The choice of instrument parameters is critical for achieving optimal sensitivity and resolution. The following are recommended starting parameters for an HRMS system (e.g., Q-TOF or Orbitrap).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Sulfonamides are readily ionized by ESI.[3] Both positive and negative modes should be evaluated. |
| Polarity | Positive ([M+H]⁺) & Negative ([M-H]⁻) | Positive mode is often preferred for sulfonamides due to the presence of nitrogen atoms that can be protonated.[4][5] Negative mode can also be effective. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the removal of solvent from the ESI droplets. |
| Mass Analyzer | TOF or Orbitrap | Provides high mass accuracy (< 5 ppm) and resolving power, which is crucial for unambiguous formula determination.[6][7] |
| Acquisition Mode | Full Scan MS & Data-Dependent MS² | Full scan MS provides information on the molecular ion, while data-dependent MS² triggers fragmentation of the most intense ions for structural elucidation. |
| Collision Energy (for MS²) | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum. |
Expected Results and Data Interpretation
The Molecular Ion: A Tale of Two Isotopes
The most defining characteristic of a bromine-containing compound in mass spectrometry is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.54% and 49.46%, respectively).[8][9] This results in two prominent peaks for the molecular ion, separated by approximately 2 Da, with nearly identical intensities.
Table of Expected Molecular Ions:
| Ion Species | Calculated Monoisotopic Mass (Da) | Expected m/z |
| [M(⁷⁹Br)+H]⁺ | 249.9535 | 249.9535 |
| [M(⁸¹Br)+H]⁺ | 251.9514 | 251.9514 |
| [M(⁷⁹Br)-H]⁻ | 247.9390 | 247.9390 |
| [M(⁸¹Br)-H]⁻ | 249.9369 | 249.9369 |
| [M(⁷⁹Br)+Na]⁺ | 271.9354 | 271.9354 |
| [M(⁸¹Br)+Na]⁺ | 273.9333 | 273.9333 |
Note: The observation of sodium adducts ([M+Na]⁺) is common in ESI mass spectrometry.
Fragmentation Pathways: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS or MS²) provides invaluable structural information by inducing fragmentation of the molecular ion. For this compound, several characteristic fragmentation pathways can be predicted.
Caption: Predicted fragmentation pathways for protonated this compound.
Key Fragmentation Events:
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO₂ (64 Da).[10] This rearrangement reaction results in a prominent fragment ion.
-
Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms is susceptible to cleavage, leading to the formation of characteristic fragment ions.[4]
-
Loss of Bromine: The carbon-bromine bond can also cleave, resulting in the loss of a bromine radical.[11]
-
Aromatic Ring Fragmentation: The stable aromatic ring will likely remain intact, and its characteristic fragments may be observed at lower m/z values.[12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Signal/No Ionization | Incorrect solvent pH; Analyte concentration too low; Inappropriate ionization mode. | Adjust solvent pH with formic acid (positive mode) or ammonium hydroxide (negative mode); Increase analyte concentration; Evaluate both positive and negative ESI modes. |
| Complex/Uninterpretable Spectrum | In-source fragmentation; Presence of contaminants or adducts. | Reduce source temperature or capillary voltage; Improve sample cleanup; Identify common adducts (e.g., Na⁺, K⁺) and subtract their masses. |
| Inaccurate Mass Measurement | Poor instrument calibration. | Recalibrate the mass spectrometer using a known standard. |
Conclusion: A Framework for Confident Analysis
The methodologies presented in this application note provide a robust framework for the high-resolution mass spectrometry analysis of this compound. By leveraging the principles of electrospray ionization, high-resolution mass analysis, and tandem mass spectrometry, researchers can confidently confirm the identity and structure of this and related compounds. The characteristic isotopic pattern of bromine serves as a definitive diagnostic marker, while the predictable fragmentation pathways allow for in-depth structural elucidation. This comprehensive approach ensures data integrity and supports the advancement of research and development in the chemical and pharmaceutical sciences.
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. (n.d.). Retrieved from [Link]
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Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (n.d.). Retrieved from [Link]
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(PDF) Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization - ResearchGate. (2025, August 6). Retrieved from [Link]
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Figure 2. Representative mass spectra of selected sulfonamides without... - ResearchGate. (n.d.). Retrieved from [Link]
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Non-Target Analysis Using High-Resolution Mass Spectrometry to Characterize and Remediate Urban Waters - FIU Digital Commons. (2021, November 8). Retrieved from [Link]
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Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer | Journal of Agricultural and Food Chemistry - ACS Publications. (2021, December 13). Retrieved from [Link]
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Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (n.d.). Retrieved from [Link]
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Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (n.d.). Retrieved from [Link]
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Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). Retrieved from [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
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Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]
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Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025, October 19). Retrieved from [Link]
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Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.). Retrieved from [Link]
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Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PubMed. (2022, February 9). Retrieved from [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Retrieved from [Link]
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Mass Spectrometry for Biomedical and Food Analysis - MDPI. (n.d.). Retrieved from [Link]
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A Robust Reverse-Phase HPLC Purification Protocol for N-(2-bromophenyl)methanesulfonamide
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive, systematically developed High-Performance Liquid Chromatography (HPLC) method for the purification of N-(2-bromophenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the challenges in purifying halogenated aromatic sulfonamides, this guide provides a step-by-step protocol from analytical method development to preparative scale-up. We detail the causal logic behind critical choices in stationary phase, mobile phase composition, and pH control. The resulting protocol is designed to be a self-validating system, ensuring high purity, yield, and reproducibility for researchers in drug discovery and process development.
Introduction and Chromatographic Rationale
This compound belongs to the sulfonamide class of compounds, which are prevalent in medicinal chemistry.[1] The purification of such molecules from crude reaction mixtures is critical, as impurities can significantly impact downstream applications and biological assays. The structure, featuring a brominated aromatic ring and an acidic sulfonamide proton, dictates the chromatographic strategy.
Reverse-Phase HPLC (RP-HPLC) is the method of choice due to the compound's significant non-polar character imparted by the bromophenyl group. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[2] The key to a successful and robust separation lies in controlling the ionization state of the sulfonamide group to ensure consistent retention and sharp, symmetrical peak shapes.
Physicochemical Properties and Their Chromatographic Impact
While specific experimental data for the ortho-isomer is not widely published, we can infer its properties from its close structural analog, N-(4-bromophenyl)methanesulfonamide.
| Property | Estimated Value / Characteristic | Chromatographic Implication | Source |
| Molecular Weight | 250.11 g/mol | Influences diffusion rates but is less critical for retention than polarity. | [1][3] |
| Polarity | Moderately non-polar | Well-suited for retention on C18 or other hydrophobic stationary phases. | Inferred |
| Acidity (pKa) | ~7.6 (Predicted for para-isomer) | The sulfonamide proton is weakly acidic. Mobile phase pH must be controlled to suppress ionization. | [3] |
| UV Absorbance | Strong absorbance in the UV range (~220-280 nm) | The aromatic ring acts as a chromophore, allowing for easy detection with a UV detector. | Inferred |
The predicted pKa of ~7.6 is a critical parameter. Operating the mobile phase at a pH at least two units below the pKa (i.e., pH < 5.6) will ensure the molecule remains in its neutral, un-ionized form.[4][5] This prevents peak tailing caused by ionic interactions with residual silanols on silica-based columns and maximizes hydrophobic retention, leading to a more stable and reproducible separation.[2]
Method Development and Purification Workflow
A successful purification strategy follows a logical progression from small-scale analytical method development to preparative-scale isolation. This ensures that the separation is well-understood and optimized before committing larger quantities of valuable material.
Caption: Overall workflow for HPLC purification.
Materials and Equipment
| Category | Item | Recommended Specifications |
| HPLC System | Preparative HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or PDA detector, fraction collector. |
| Columns | Analytical Column | C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. |
| Preparative Column | C18 stationary phase, 21.2 x 150 mm (or larger), 5-10 µm particle size. | |
| Solvents | Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) | |
| Modifier | Formic Acid (FA), LC-MS grade | |
| Sample Diluent | Acetonitrile or Methanol | |
| Chemicals | Crude Sample | This compound |
| Glassware/Vials | Vials, Volumetric flasks | Appropriate for sample preparation and fraction collection. |
Detailed Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
Objective: To prepare the sample and mobile phases correctly to ensure reproducibility and prevent system damage.
-
Mobile Phase A Preparation: Add 1.0 mL of formic acid to 1 L of HPLC-grade water to create a 0.1% (v/v) solution. The approximate pH will be ~2.7. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B Preparation: Use HPLC-grade acetonitrile directly. Degas before use.
-
Sample Preparation:
-
Prepare a stock solution of the crude this compound at approximately 1-2 mg/mL in acetonitrile or methanol.
-
Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection. This is a critical step to remove particulate matter that can clog the column.[6]
-
Protocol 2: Analytical Method Development - Scouting Gradient
Objective: To determine the approximate retention time and separation profile of the target compound and its impurities.
-
Install the analytical column (4.6 x 150 mm C18, 5 µm) and equilibrate the system with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C for improved reproducibility.[2]
-
Set the UV detection wavelength to 254 nm as a starting point. A PDA detector can be used to identify the optimal wavelength.
-
Inject 5-10 µL of the prepared sample solution.
-
Run the scouting gradient as detailed in the table below.
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for good resolving power and efficiency in method development.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the sulfonamide, ensuring good peak shape.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 20 min | A broad gradient to ensure elution of all components, from polar to non-polar. |
| Detection | 254 nm | A common wavelength for aromatic compounds. |
| Temperature | 30 °C | Maintains stable retention times and reduces viscosity.[2] |
Protocol 3: Method Optimization
Objective: To refine the gradient to improve resolution between the target peak and nearby impurities while minimizing the run time.
Based on the scouting run, adjust the gradient. For example, if this compound elutes at 12 minutes (corresponding to ~53% ACN), a more focused gradient can be applied.
Example Optimized Gradient:
-
0-2 min: Hold at 35% B
-
2-12 min: Linear gradient from 35% to 65% B (a shallower gradient around the elution point)
-
12-14 min: Ramp to 95% B (column wash)
-
14-17 min: Hold at 95% B
-
17-18 min: Return to 35% B
-
18-22 min: Re-equilibration
This focused gradient increases the separation efficiency (resolution) around the target compound.[2]
Caption: Analyte interaction with the stationary phase.
Protocol 4: Preparative Scale-Up and Purification
Objective: To purify a larger quantity of the compound using the optimized method.
Scaling up from an analytical to a preparative method requires adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area.[9][10]
Scaling Calculation: Scale-up Factor = (Preparative Column Radius)² / (Analytical Column Radius)² Scale-up Factor = (10.6 mm)² / (2.3 mm)² ≈ 21
| Parameter | Optimized Analytical Setting | Scaled-Up Preparative Setting |
| Column | 4.6 x 150 mm C18 | 21.2 x 150 mm C18 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min * 21 = 21 mL/min |
| Injection Volume | 10 µL | Up to 10 µL * 21 = 210 µL (or higher, based on loadability study) |
| Gradient | Optimized (e.g., 35-65% B over 10 min) | Identical Gradient Profile (maintain the same time segments) |
Procedure:
-
Dissolve the crude material in the minimum amount of diluent (e.g., ACN or DMSO) to create a highly concentrated solution (e.g., 50-100 mg/mL).
-
Install the preparative column and equilibrate the system with the starting mobile phase conditions.
-
Inject the concentrated sample.
-
Run the scaled-up preparative method.
-
Configure the fraction collector to collect peaks based on UV threshold or time windows around the expected retention time of the target compound.
Protocol 5: Post-Purification Analysis
Objective: To confirm the purity of the collected fractions.
-
Combine the pure fractions containing the target compound.
-
Inject a small aliquot (5 µL) of the pooled fractions onto the analytical HPLC system using the optimized analytical method (Protocol 3).
-
Analyze the resulting chromatogram to confirm purity (>95% or as required).
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final pure product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using reverse-phase HPLC. By systematically approaching method development—from understanding the analyte's physicochemical properties to logical scaling—researchers can achieve high-purity material efficiently and reproducibly. The principles and steps outlined herein serve as a robust template for the purification of other related sulfonamide intermediates in the drug development pipeline.
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-
Optimization of the HPLC separation of aromatic groups in petroleum fractions . ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]
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How Do I Choose? A guide to HPLC column selection . Agilent Technologies. [Link]
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HPLC Separation of Aromatic Sulfonamides and Hydrozine . SIELC Technologies. [Link]
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Reversed Phase HPLC Method Development . Phenomenex. [Link]
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HPLC Column Selection: Core to Method Development (Part I) . Welch Materials. [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal of Applied Chemistry. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities . MDPI. [Link]
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"N-(2-bromophenyl)methanesulfonamide" in the synthesis of heterocyclic compounds
Initiating Literature Review
I'm starting a deep dive into the synthesis of heterocyclic compounds using N-(2-bromophenyl)methanesulfonamide. Right now, I'm concentrating on reaction mechanisms and identifying the specific classes of heterocycles most frequently produced. I'm focusing on authoritative sources.
Commencing Online Research
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Expanding the Guide Content
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Developing Guide Content
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-bromophenyl)methanesulfonamide
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(2-bromophenyl)methanesulfonamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure the synthesis of a high-purity final product. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.
I. Overview of the Core Synthesis
The standard synthesis of this compound involves the nucleophilic attack of 2-bromoaniline on methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction, and which one should I choose?
A1: The base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction.[1] If not neutralized, HCl will protonate the starting 2-bromoaniline, rendering its lone pair of electrons unavailable for nucleophilic attack and effectively halting the reaction. Non-nucleophilic organic bases like pyridine or triethylamine are commonly used because they do not compete with the aniline as a nucleophile.[1]
Q2: My reaction appears to be sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Base: Ensure at least a stoichiometric equivalent of base is used to neutralize all the generated HCl.[1]
-
Moisture Contamination: Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[1] It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: While low temperatures are crucial for controlling side reactions, excessively low temperatures may significantly slow down the desired reaction rate.
-
Poor Reagent Quality: Degraded methanesulfonyl chloride will lead to lower yields. Always use a fresh or properly stored bottle.
Q3: I'm observing a significant amount of a less polar impurity by TLC. What could it be?
A3: A common, less polar side product is the di-sulfonated aniline, N,N-bis(methylsulfonyl)-2-bromoaniline . This occurs when the initially formed product, this compound, is deprotonated by the base and reacts with a second molecule of methanesulfonyl chloride.
Q4: Is the this compound product stable during workup and storage?
A4: Generally, sulfonamides are stable compounds. However, they can be susceptible to hydrolysis under strongly acidic conditions, which would cleave the S-N bond. It is advisable to avoid prolonged exposure to strong acids during aqueous workup. Under neutral or basic conditions, the product is typically very stable.
III. Troubleshooting Guide: Common Side Products & Mitigation Strategies
This section details the most common impurities encountered during the synthesis of this compound, their mechanisms of formation, and actionable strategies to minimize their presence.
Issue 1: Formation of Di-sulfonated Byproduct
The most prevalent side product is N,N-bis(methylsulfonyl)-2-bromoaniline. Its formation is driven by high local concentrations of methanesulfonyl chloride and elevated temperatures.
-
Mechanism:
-
This compound is deprotonated by the base.
-
The resulting anion acts as a nucleophile, attacking another molecule of methanesulfonyl chloride.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-bromoaniline relative to methanesulfonyl chloride to ensure the latter is consumed before it can react with the product.[1]
-
Low Temperature: Maintain a low temperature (0 °C is recommended) during the addition of methanesulfonyl chloride.[1]
-
Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture to avoid localized high concentrations.[1]
-
Issue 2: Hydrolysis of Starting Material
The presence of water in the reaction mixture will lead to the hydrolysis of methanesulfonyl chloride into methanesulfonic acid, which is unreactive towards the aniline. This reduces the effective concentration of your electrophile and lowers the overall yield.
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion.
-
Mitigation Strategies:
-
Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture.[1]
-
Issue 3: Unreacted Starting Material
Significant amounts of unreacted 2-bromoaniline can remain due to several factors, complicating purification.
-
Causes & Mitigation:
-
Protonation of Aniline: As discussed in the FAQs, ensure sufficient base is present to prevent the protonation of the starting aniline.
-
Poor Solubility: Ensure that both the aniline and the base are soluble in the chosen solvent at the reaction temperature.
-
Summary of Key Side Products and Solutions
| Side Product/Issue | Structure | Probable Cause | Recommended Action |
| N,N-bis(methylsulfonyl)-2-bromoaniline | BrC₆H₄N(SO₂CH₃)₂ | Excess methanesulfonyl chloride, high temperature, rapid addition. | Use slight excess of aniline, maintain 0 °C during addition, add MsCl dropwise.[1] |
| Methanesulfonic Acid | CH₃SO₃H | Presence of water in the reaction. | Use anhydrous solvents and glassware; run under an inert atmosphere.[1] |
| Unreacted 2-Bromoaniline | BrC₆H₄NH₂ | Insufficient base, poor reagent quality, low temperature. | Use ≥1 equivalent of base, ensure fresh reagents, monitor reaction progress.[1] |
IV. Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of aniline).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (0.95 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Analytical Workflow for Purity Assessment
A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment.
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is 30% ethyl acetate in hexanes. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The product and di-sulfonated byproduct should be UV active.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
Mass Spectrometry (MS):
-
Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended for definitive identification of impurities by comparing their mass-to-charge ratios with the expected values.
-
V. Visual Diagrams
Reaction and Side Product Pathways
Caption: Main reaction and common side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
Borecka, B. et al. (2009). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Arjomandi, J. et al. (2014). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
-
Arulkumaran, R. et al. (2011). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
Sources
Technical Support Center: Purification of N-(2-bromophenyl)methanesulfonamide
Welcome to the technical support center for N-(2-bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges. As a Senior Application Scientist, I have consolidated field-proven insights and established protocols to ensure you can achieve the desired purity for your compound. This document is structured in a practical question-and-answer format to directly address issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I have synthesized this compound, and my initial purity analysis (TLC/¹H NMR) shows the presence of starting materials. What is the most efficient way to remove unreacted 2-bromoaniline and methanesulfonyl chloride?
Answer:
The presence of unreacted starting materials is a common issue. A straightforward and effective initial purification step is a liquid-liquid extraction followed by recrystallization.
Causality: The significant difference in the acidity and polarity of the starting materials, product, and potential byproducts allows for their separation through extraction. 2-bromoaniline is basic and can be removed by an acidic wash. Methanesulfonyl chloride is highly reactive with water and will hydrolyze to methanesulfonic acid, which is water-soluble.[1][2] Your desired product, this compound, is a neutral organic compound and will remain in the organic phase.
Troubleshooting Protocol: Work-up and Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted 2-bromoaniline, forming a water-soluble salt that will partition into the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove water-soluble byproducts like methanesulfonic acid.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which should now be significantly purer.
Following this extraction, proceed with recrystallization as detailed in Question 2 for further purification.
Question 2: My crude this compound appears as an off-white or yellowish solid. What is the best recrystallization solvent system to obtain a pure, crystalline product?
Answer:
The choice of a recrystallization solvent is critical for obtaining high-purity crystalline material. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.
Expertise & Experience: For N-arylsulfonamides, moderately polar solvents or binary solvent mixtures often yield the best results. Based on the structure of this compound, solvents like ethanol, isopropanol, or acetonitrile are excellent starting points.[3] A mixed solvent system, such as ethyl acetate/hexane or acetone/hexane, can also be effective, especially for removing more stubborn impurities.[4]
Data Presentation: Recommended Solvents for Recrystallization
| Solvent System | Suitability | Comments |
| Ethanol | High | A good general-purpose solvent for sulfonamides. Provides a good balance of solubility at high and low temperatures. |
| Acetonitrile | High | Often used for recrystallizing similar sulfonamide compounds, yielding well-defined crystals.[3] |
| Isopropanol | High | Similar properties to ethanol but can sometimes offer better crystal formation. |
| Ethyl Acetate / Hexane | Medium-High | A versatile binary system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Acetone / Hexane | Medium-High | Similar to the ethyl acetate/hexane system, this is another effective choice for inducing crystallization.[4] |
Experimental Protocol: Step-by-Step Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential candidate. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Question 3: After recrystallization, I still observe minor impurities in my HPLC analysis. How can I use column chromatography for final purification?
Answer:
Column chromatography is an excellent technique for separating compounds with similar polarities. For this compound, normal-phase silica gel chromatography is the most common and effective method.[6]
Authoritative Grounding: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). More polar compounds will have a stronger interaction with the silica gel and will elute more slowly.
Mandatory Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Experimental Protocol: Column Chromatography
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your product a retention factor (Rf) of approximately 0.2-0.4. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Question 4: What are the best analytical methods to confirm the purity and identity of my final product?
Answer:
A combination of chromatographic and spectroscopic techniques is essential to confirm both the purity and the structural identity of your this compound.
Trustworthiness: No single method is sufficient. Utilizing orthogonal techniques provides a self-validating system for purity assessment. For instance, HPLC can quantify purity by peak area, while NMR can confirm the structure and detect impurities with different proton environments.[7]
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Information Provided |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Quantitative purity assessment (e.g., % area). |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[7] | Detection of volatile impurities and confirmation of molecular weight. |
| ¹H NMR | Nuclear magnetic resonance of protons. | Structural confirmation and detection of proton-containing impurities. |
| ¹³C NMR | Nuclear magnetic resonance of carbon-13 nuclei. | Confirmation of the carbon skeleton of the molecule. |
| FT-IR | Infrared absorption by molecular vibrations. | Identification of key functional groups (e.g., S=O, N-H). |
Mandatory Visualization: Logical Flow for Purity Confirmation
Caption: A logical workflow for confirming the purity and identity of the final product.
By following these troubleshooting guides and protocols, you will be well-equipped to overcome common purification challenges and obtain high-purity this compound for your research and development needs.
References
-
Uddin, G., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(15), 3488. Available at: [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
Taylor, L. T., & Chang, C. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(5), 225-232. Available at: [Link]
-
Reilly, S. W., et al. (2022). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. Available at: [Link]
-
Shaikh, R. A., et al. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Polycyclic Aromatic Compounds, 1-17. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1970). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 48(9), 1441-1446. Available at: [Link]
-
Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. Available at: [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(2-bromophenyl)methanesulfonamide
Welcome to the technical support center for the purification of N-(2-bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Scenario 1: Oily Residue Instead of Crystals During Recrystallization
Question: I've attempted to recrystallize my crude this compound, but instead of crystals, I'm getting an oily substance. What's happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," is a common issue in the recrystallization of organic compounds, including sulfonamides. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
Causality:
-
High Impurity Concentration: A significant presence of impurities can depress the melting point of your compound, causing it to separate as a molten oil at the temperature of the recrystallization solvent.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound, leading to poor solubility and separation as an oil upon cooling.
-
Cooling Rate: Cooling the solution too rapidly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is not supersaturated, and then allow it to cool slowly.
-
Solvent System Modification: Experiment with a more polar solvent or a solvent mixture. For many sulfonamides, mixtures of ethanol-water or isopropanol-water are effective.
-
Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound to provide a nucleation site.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Scenario 2: Low or No Crystal Yield After Recrystallization
Question: After performing a recrystallization, I have a very low yield of purified product, or in some cases, no crystals form at all. What are the likely causes?
Answer: Low or no yield from recrystallization is typically due to issues with solvent volume or the degree of saturation.
Causality:
-
Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, and thus, the compound will remain dissolved.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper.
-
Compound Solubility: The chosen solvent may be too good at dissolving your compound, even at lower temperatures.
Solutions:
-
Reduce Solvent Volume: If the solution is clear after cooling, it is likely not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Use Pre-heated Glassware: To prevent premature crystallization during hot filtration, use pre-heated funnels and receiving flasks.
-
Two-Solvent Recrystallization: If finding a single suitable solvent is difficult, a two-solvent system can be effective. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for sulfonamides is ethanol and water.[1]
Scenario 3: Persistent Impurities Detected by NMR After Purification
Question: I've purified my this compound by recrystallization, but my ¹H NMR spectrum still shows unexpected peaks. What could these be?
Answer: The most common impurities in the synthesis of N-(aryl)methanesulfonamides from anilines and methanesulfonyl chloride are typically unreacted starting materials and products of side reactions.
Causality:
-
Unreacted 2-Bromoaniline: Incomplete reaction will leave residual starting material.
-
Di-sulfonylation: The desired product can react further with methanesulfonyl chloride to form the di-sulfonated impurity, N-(2-bromophenyl)-N-(methylsulfonyl)methanesulfonamide. This is more likely if an excess of methanesulfonyl chloride is used.
-
C-Sulfonylation: Electrophilic aromatic substitution can occur on the aniline ring, leading to the formation of isomeric impurities where the methanesulfonyl group is attached directly to the aromatic ring (e.g., 2-bromo-4-(methylsulfonyl)aniline).
Solutions:
-
Optimize Reaction Conditions: Ensure the stoichiometry of the reactants is carefully controlled to minimize side reactions.
-
Column Chromatography: If recrystallization is insufficient to remove these impurities due to similar solubilities, column chromatography is a more effective method for separating compounds with different polarities.
-
NMR Analysis: Use ¹H NMR to identify the impurities. Unreacted 2-bromoaniline will show characteristic aromatic signals and a broad -NH₂ peak. The di-sulfonated impurity will lack the N-H proton signal and will have a downfield shift of the aromatic protons adjacent to the nitrogen. C-sulfonated impurities will have a different aromatic splitting pattern.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
A1: The most common synthetic route is the reaction of 2-bromoaniline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
The primary expected impurities are:
-
Unreacted 2-bromoaniline: The starting aniline.
-
N,N-bis(methylsulfonyl)-2-bromoaniline (Di-sulfonylation product): Formed from the reaction of the product with another equivalent of methanesulfonyl chloride.
-
Isomeric C-sulfonylation products: Where the methanesulfonyl group has added to the aromatic ring instead of the nitrogen atom.
-
Methanesulfonic acid: From the hydrolysis of methanesulfonyl chloride if moisture is present in the reaction.
Q2: How do I choose the right solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For sulfonamides, common choices include ethanol, isopropanol, and mixtures of ethanol and water.[2] To select the best solvent, perform small-scale solubility tests with your crude product in various solvents. A good starting point for this compound would be to test ethanol, isopropanol, and an ethanol/water mixture.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is an excellent method for purifying this compound, especially if recrystallization fails to remove closely related impurities.[3] A typical stationary phase would be silica gel. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation between your product and the impurities. A mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point for the elution of sulfonamides.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[4] By spotting your crude material, the purified fractions, and the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired compound from impurities. The compounds can be visualized under UV light (254 nm) where aromatic compounds typically appear as dark spots.[4]
Q5: How do I confirm the purity of my final product?
A5: The purity of your final this compound should be confirmed by a combination of techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
¹H NMR Spectroscopy: A clean spectrum showing only the expected proton signals with the correct integration and splitting patterns is a strong indicator of purity. The absence of peaks corresponding to starting materials or side products is crucial. Absolute quantitative ¹H NMR (qNMR) can be used for a precise purity determination.[5]
-
¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule and the absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity by separating and detecting trace impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the eluent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Data Presentation and Visualization
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale |
| Recrystallization | Ethanol/Water | Good for many sulfonamides, allows for fine-tuning of polarity.[2] |
| Recrystallization | Isopropanol | A slightly less polar alcohol that can be effective for sulfonamides. |
| Column Chromatography | Hexanes/Ethyl Acetate (e.g., 7:3 v/v) | A common eluent system for separating moderately polar compounds on silica gel.[3] |
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
Diagram 2: Purification Strategy Overview
Caption: An overview of the general strategy for purifying this compound.
References
- BenchChem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines.
- BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
- Gakh, A. A., & Kutnetsov, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9275–9276.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
-
Semantic Scholar. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(3-Bromophenyl)methanesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Monitoring the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide using Thin-Layer Chromatography (TLC).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- MIT OpenCourseWare. (n.d.). recrystallization-2.doc.pdf.
Sources
Preventing decomposition of "N-(2-bromophenyl)methanesulfonamide" during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for the synthesis of N-(2-bromophenyl)methanesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and prevent product decomposition. As Senior Application Scientists, we combine our expertise in synthetic chemistry with practical, field-tested knowledge to ensure your success.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not without challenges. The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the reactivity of the starting materials and the stability of the final product. The primary route to this compound involves the reaction of 2-bromoaniline with methanesulfonyl chloride. While seemingly straightforward, this reaction is prone to side reactions and product degradation if not carefully controlled. This guide will address the common pitfalls and provide robust solutions to ensure a high-yielding and pure product.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of this compound.
1. What is the most common cause of low yield in the synthesis of this compound?
The most frequent cause of low yield is the decomposition of the product and/or starting materials under the reaction conditions. Sulfonamides, particularly those with electron-withdrawing groups on the aromatic ring, are susceptible to hydrolysis of the sulfur-nitrogen (S-N) bond, especially in the presence of strong bases or acids at elevated temperatures[1]. Another significant factor can be the formation of side products, such as the di-sulfonated aniline.
2. I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What could it be?
A common apolar byproduct is the di-sulfonated aniline, N,N-bis(methylsulfonyl)-2-bromoaniline. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another equivalent of methanesulfonyl chloride. To minimize this, it is crucial to control the stoichiometry of the reagents and the reaction temperature. Using a slight excess of the aniline and adding the methanesulfonyl chloride slowly at a low temperature can help to suppress this side reaction.
3. My purified product seems to degrade upon storage. What are the optimal storage conditions?
This compound should be stored in a cool, dry, and dark place. As mentioned, the S-N bond is susceptible to hydrolysis, so exposure to moisture should be minimized. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative degradation, although this is a less common issue for this particular molecule.
4. Can I use any base for this reaction? What are the advantages and disadvantages of different bases?
The choice of base is critical. While strong inorganic bases like sodium hydroxide can be used in a biphasic Schotten-Baumann reaction, they can also promote hydrolysis of the product if the reaction is not carefully controlled[2][3]. Organic bases like pyridine or triethylamine are often preferred as they are less likely to cause hydrolysis. However, they need to be used in stoichiometric amounts to neutralize the HCl generated during the reaction. The selection of the base can also influence the rate of the desired reaction versus side reactions. For instance, a hindered base might favor mono-sulfonylation.
| Base | Advantages | Disadvantages |
| Sodium Hydroxide (in biphasic system) | Inexpensive, effectively neutralizes HCl. | Can promote product hydrolysis if not well-controlled. |
| Pyridine | Good HCl scavenger, acts as a catalyst. | Can be difficult to remove, potential for side reactions. |
| Triethylamine | Effective HCl scavenger, easily removed. | Can lead to the formation of colored impurities. |
| Potassium Carbonate | Mild base, easy to handle. | Slower reaction rates may be observed. |
5. What are the best methods for purifying crude this compound?
The most common and effective purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often sufficient to obtain highly pure material, especially if the main impurity is the di-sulfonated product, which has different solubility properties. For more complex impurity profiles, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will typically provide good separation.
Troubleshooting Guide: Diagnosing and Preventing Product Decomposition
Decomposition of this compound during synthesis is a common problem. This guide will help you diagnose the issue and implement corrective actions.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
Step-by-Step Protocol for Preventing Decomposition
This protocol is based on a modified Schotten-Baumann reaction, which is a robust method for the synthesis of sulfonamides.
Materials:
-
2-bromoaniline
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 5-10 minutes. Expert Tip: Using a slight excess of the amine can help to consume the methanesulfonyl chloride completely and reduce the chance of di-sulfonylation.
-
-
Addition of Methanesulfonyl Chloride:
-
Dilute methanesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the MsCl solution dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Causality: Slow, controlled addition is crucial to prevent localized heating and the formation of byproducts. Methanesulfonyl chloride is highly reactive and its reaction with amines is exothermic[4].
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the 2-bromoaniline spot is no longer visible.
-
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Expert Tip: The acidic wash removes any unreacted aniline and the base, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Mechanisms of Decomposition
Understanding the potential decomposition pathways is key to preventing them.
Hydrolysis of the Sulfonamide Bond
The S-N bond in this compound is susceptible to cleavage under both acidic and basic conditions. The electron-withdrawing nature of the 2-bromo-substituted phenyl ring can make the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
Caption: The mechanism of di-sulfonylation as a side reaction.
By understanding these potential issues and following the recommended procedures, you can significantly improve the yield and purity of your this compound synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
ACS Publications. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of N-(2-bromophenyl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-(2-bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While its preparation from 2-bromoaniline and methanesulfonyl chloride appears straightforward, scaling this reaction from the bench to a pilot or manufacturing scale introduces significant challenges. This guide provides in-depth, field-proven insights to address these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Q1: My reaction is showing a dangerous exotherm during the addition of methanesulfonyl chloride. How can I control it?
Answer: The reaction between an aniline and a sulfonyl chloride is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, product degradation, and potentially a dangerous runaway reaction.
Core Principles & Solutions:
-
Controlled Addition: The primary method for controlling the exotherm is to add the methanesulfonyl chloride slowly and sub-surface to the cooled reaction mixture. The addition rate should be tied to the reactor's cooling capacity, ensuring the internal temperature does not exceed the set point.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature window to absorb the heat of reaction.
-
Solvent Volume: Ensure sufficient solvent is used. A more dilute reaction provides a larger thermal mass to absorb the heat generated. However, this must be balanced with reaction kinetics and downstream processing considerations like solvent removal.
-
Reverse Addition: In some cases, adding the 2-bromoaniline/base mixture to the methanesulfonyl chloride solution can provide better control, although this is less common.
A decision-making workflow for managing exotherms is outlined below.
Caption: Troubleshooting workflow for exotherm control.
Q2: I am observing significant amounts of a major byproduct. What is it and how can I minimize it?
Answer: The most common byproduct in this reaction is the N,N-bis(methylsulfonyl)-2-bromoaniline. This occurs when the initially formed product, this compound, is deprotonated by the base and reacts with a second molecule of methanesulfonyl chloride.
Minimization Strategies:
-
Stoichiometry: Use a slight excess of 2-bromoaniline (e.g., 1.05 equivalents) relative to methanesulfonyl chloride. Avoid using an excess of the sulfonyl chloride.
-
Base Selection: The choice of base is critical. A very strong base or a high concentration of a tertiary amine base can increase the concentration of the deprotonated sulfonamide, favoring the double addition. A weaker base or careful control of the addition of a strong base is recommended.
-
Temperature Control: Higher temperatures can accelerate the rate of the second sulfonylation. Maintaining a low and consistent reaction temperature is crucial.
The reaction pathway leading to the byproduct is shown below.
Caption: Formation of the main byproduct.
Q3: What are the best choices for the base and solvent for a scalable process?
Answer: The selection of base and solvent is a multi-parameter optimization problem, balancing reactivity, cost, safety, and downstream processing.
| Parameter | Base Selection Considerations | Solvent Selection Considerations |
| Reactivity | Must be strong enough to scavenge HCl but not so strong as to promote significant bis-sulfonylation. Pyridine is effective but has toxicity concerns. Triethylamine (TEA) is a common choice. Aqueous bases (e.g., NaOH, K2CO3) can be used in biphasic systems but risk hydrolysis of the methanesulfonyl chloride. | Must dissolve 2-bromoaniline and keep the product in solution at the reaction temperature to avoid precipitation on cooling coils. Dichloromethane (DCM) is common at lab scale but is a regulated solvent. Toluene, ethyl acetate, or methyl tert-butyl ether (MTBE) are often preferred for scale-up. |
| Work-up | The hydrochloride salt of the base should be easily separable. TEA·HCl has some solubility in organic solvents, which can complicate work-up. An aqueous base allows for a simple phase split. | The solvent should allow for easy product isolation (e.g., crystallization by anti-solvent addition or cooling). A lower boiling point is preferred for easier removal, but this must be balanced with the reaction temperature requirements. |
| Safety & Cost | Pyridine has significant health risks. TEA is flammable. Inorganic bases are generally safer and cheaper. | Halogenated solvents like DCM have environmental and health concerns. Ethereal solvents can form peroxides. Toluene and ethyl acetate are generally good compromises. |
Recommendation for Scale-Up: A common and robust choice is using triethylamine as the base in a solvent like ethyl acetate or toluene . This avoids the potential for hydrolysis associated with aqueous bases and the toxicity of pyridine.
Q4: My product is "oiling out" during crystallization instead of forming a solid. What should I do?
Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a crystalline solid. This is often due to the presence of impurities that depress the melting point or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Allow the solution to cool much more slowly (e.g., by turning off the heating mantle and letting it cool to room temperature overnight). Slow cooling provides more time for proper crystal lattice formation.
-
Add More Solvent: The concentration of the product might be too high. Add more of the crystallization solvent to the hot solution before commencing slow cooling.
-
Change Solvent System: The chosen solvent may not be ideal. A mixture of solvents is often effective. For N-aryl sulfonamides, common recrystallization systems include ethanol/water, isopropanol/water, or toluene/heptane.[1]
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of pure this compound to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.[1]
-
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step like a charcoal treatment or a silica gel plug filtration before attempting crystallization.
General Experimental Protocol (Lab Scale)
This protocol provides a starting point for the synthesis. Scale-up will require adjustments, particularly in terms of addition rates and cooling.
Materials:
-
2-Bromoaniline
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 2-bromoaniline (1.0 eq) and ethyl acetate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.2 eq).
-
Add methanesulfonyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LCMS until the 2-bromoaniline is consumed.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water).
References
- BenchChem. (2025). Methanesulfonamide, N-(trimethylsilyl)- synthesis from methanesulfonyl chloride.
- chemeurope.com. Methanesulfonyl chloride.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).
- Organic Chemistry Portal. (2022). Sulfonamide synthesis by alkylation or arylation.
Sources
"N-(2-bromophenyl)methanesulfonamide" stability and storage issues
Welcome to the technical support guide for N-(2-bromophenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and storage of this important synthetic intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding this compound.
Q1: What are the optimal storage conditions for solid this compound?
Proper storage is critical to maintain the purity and stability of this compound. As a solid, the compound is relatively stable, but adherence to best practices will prevent degradation over time.
For long-term storage, we recommend keeping the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Many suppliers recommend storage at room temperature.[3][4][5][6][7] To mitigate potential degradation from atmospheric moisture and light, it is best practice to store the container in a desiccator and protect it from direct sunlight. While generally stable, avoiding exposure to heat and flames is also a necessary precaution.[8]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Prevents thermal degradation. Recommended by multiple suppliers for related compounds.[3][5][6][7] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen); Dry | Minimizes oxidation and hydrolysis. Sulfonamides can be susceptible to moisture. |
| Light | Amber vial / Protect from light | Prevents potential light-induced degradation, a common precaution for aromatic compounds.[1] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric moisture and oxygen.[1][2] |
Q2: I've noticed a change in the color of my solid sample. Is this a sign of degradation?
Yes, a visible change in appearance is often the first indicator of chemical degradation. This compound is typically a white to off-white solid.[5] If your sample has developed a yellow or brownish tint, it likely indicates the presence of impurities formed through degradation. We recommend performing an analytical purity check (e.g., HPLC, LC-MS) to confirm the integrity of the material before use.
Q3: How stable is this compound in solution? What solvents are recommended?
Like many research chemicals, this compound is significantly less stable in solution than in its solid state. The choice of solvent and the storage conditions of the solution are critical.
For creating stock solutions, we recommend using high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Some related compounds have shown instability in chlorinated solvents like chloroform.[9]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on its chemical structure and the known reactivity of related sulfonamides.
Caption: Potential degradation pathways for this compound.
The most probable degradation pathway is the hydrolysis of the sulfonamide (S-N) bond . This reaction can be catalyzed by the presence of moisture, acids, or bases, yielding 2-bromoaniline and methanesulfonic acid.[10] Additionally, exposure to air and oxidizing agents could lead to the formation of various oxidized impurities.[8][11]
Q5: Are there any known chemical incompatibilities?
Yes. To prevent violent reactions or degradation, avoid contact with strong oxidizing agents.[8] Due to the potential for hydrolysis of the sulfonamide linkage, contact with strong acids and bases should also be avoided during storage.[10]
Troubleshooting Guide for Experimental Issues
Encountering unexpected results can be frustrating. This guide provides a logical workflow to help you determine if the stability of your this compound is a contributing factor.
Caption: Troubleshooting workflow for experiments involving this compound.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Low or no yield in reaction | The starting material has degraded, reducing the concentration of the active reactant. | Assess the purity of your this compound stock using the HPLC protocol below or LC-MS. |
| Appearance of unexpected spots on TLC or peaks in chromatogram | Degradation products are present in the starting material or are forming under the reaction conditions. | Run a control reaction without other reagents (just the compound in the solvent at reaction temperature) to see if degradation occurs under the reaction conditions. |
| Inconsistent results between experiments | The stock solution is degrading over time, or you are experiencing issues with freeze-thaw cycles. | Prepare fresh solutions for each experiment. If using a stored solution, re-check its purity before use. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This should be considered a starting point, and optimization may be required for your specific instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Dilute this stock solution 1:10 in the mobile phase (50:50 acetonitrile:water) for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
The appearance of significant secondary peaks may indicate the presence of impurities or degradation products. Advanced analytical techniques like LC-MS or GC-MS can be used for structural elucidation of these impurities.[12][13]
-
References
-
N-(2-Bromophenyl)-N-methylmethanesulfonamide, min 98%, 250 mg. CP Lab Safety. [Link]
-
Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic. RSC Publishing. [Link]
-
Safety Data Sheet: Methanesulphonic acid. Carl ROTH. [Link]
-
N
2-(2-bromophenyl)-N2-(methanesulfonyl)-N-(4-methylphenyl)glycinamide. MolPort. [Link] -
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. ResearchGate. [Link]
-
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. [Link]
-
Elucidating the pathways of degradation of denagliptin. PubMed. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
N-(3-Bromophenyl)methanesulfonamide. MySkinRecipes. [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
-
This compound (C7H8BrNO2S). PubChem. [Link]
-
N-(4-Bromophenyl)methanesulfonamide. Lead Sciences. [Link]
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- 1. matrixscientific.com [matrixscientific.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. calpaclab.com [calpaclab.com]
- 4. N-(3-Bromophenyl)methanesulfonamide [myskinrecipes.com]
- 5. N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97% | 4284-50-8 [m.chemicalbook.com]
- 6. 4284-50-8|N-(4-Bromophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 7. N-(4-Bromophenyl)methanesulfonamide - Lead Sciences [lead-sciences.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of N-(2-bromophenyl)methanesulfonamide: A Comparative Framework for Novel Compound Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive, experience-driven framework for the in vivo characterization of N-(2-bromophenyl)methanesulfonamide, a compound with a promising sulfonamide scaffold but limited published biological data. Instead of a direct comparison to established drugs—a step that comes later—this guide establishes the critical first comparisons: the compound against baseline physiological responses and non-specific activity. We will detail the logical progression from foundational assessments to a hypothesis-driven efficacy study, ensuring each step validates the next.
Our approach is grounded in the core principles of preclinical drug development: establishing safety, understanding exposure, and demonstrating a specific biological effect.[1] Every protocol is designed as a self-validating system, incorporating essential controls to yield unambiguous, trustworthy data.
The Strategic Importance of the Sulfonamide Moiety
The this compound structure contains a sulfonamide group, a cornerstone of modern pharmacology. While famously known for their antibacterial properties—acting as competitive inhibitors of dihydropteroate synthase to block bacterial folate synthesis[2][3][4][5]—the sulfonamide moiety is a privileged scaffold found in drugs with diverse mechanisms, including diuretics, anticonvulsants, and COX-2 inhibitors.[4] This chemical heritage suggests a broad range of potential biological activities for our target compound, making a systematic, multi-faceted validation strategy essential.
Furthermore, the bromophenyl group offers a site for potential metabolic transformation or specific receptor interactions, and its lipophilicity may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
The Validation Workflow: From Hypothesis to In Vivo Proof-of-Concept
Validating a novel compound is not a single experiment but a phased campaign. Rushing into complex disease models without foundational data is inefficient and can lead to misleading results.[7][8] Our workflow prioritizes a logical sequence designed to build a comprehensive data package.
Caption: Overall workflow for in vivo validation.
Part 1: Foundational Studies - Safety and Exposure
Before assessing efficacy, two questions are paramount: Is the compound safe at active concentrations, and does it achieve sufficient exposure in the target organism? These foundational studies are non-negotiable prerequisites for meaningful efficacy trials.[1][9]
Acute Tolerability and Toxicity Assessment
The primary goal here is to identify a maximum tolerated dose (MTD) and characterize any potential adverse effects from a single dose.[10] This is critical for selecting a safe and effective dose range for subsequent studies.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use a standard rodent model, such as Swiss albino mice (male, 6-8 weeks old).[11]
-
Grouping (n=3-5 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline, administered orally).
-
Groups 2-5: this compound at escalating doses (e.g., 10, 50, 200, 1000 mg/kg).
-
-
Administration: Administer a single dose via the intended clinical route, typically oral gavage (PO) or intraperitoneal (IP) injection.[10]
-
Monitoring: Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and body weight.[12]
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Pharmacokinetic (PK) Profiling
A PK study determines what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion).[13][14] This information is vital for designing a rational dosing schedule for efficacy studies, ensuring that the compound is present at the site of action at sufficient concentrations for a sufficient duration.
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[15]
-
Grouping (n=3 per time point):
-
Group A (IV): this compound at a low, soluble dose (e.g., 2 mg/kg) via intravenous injection to determine absolute bioavailability.
-
Group B (PO): this compound at a dose below the MTD (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[13][15]
-
Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters.
Table 1: Representative Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) | Description |
| Cmax (ng/mL) | 1500 | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax. |
| AUC (ng·h/mL) | 3200 | 4500 | Area Under the Curve; total drug exposure. |
| T½ (h) | 3.5 | 4.2 | Half-life; time for concentration to reduce by 50%. |
| F (%) | 100 (by definition) | ~70% | Bioavailability; fraction of dose reaching circulation. |
Part 2: Hypothesis-Driven Efficacy Testing
With safety and exposure profiles established, we can now design an experiment to test a specific biological hypothesis. Given the prevalence of anti-inflammatory activity among sulfonamide-containing compounds, a robust and well-characterized model of acute inflammation is a logical starting point.[16]
Comparative Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a gold-standard assay for evaluating the efficacy of acute anti-inflammatory agents.[17] The injection of carrageenan, a polysaccharide, into a rodent's paw elicits a predictable, biphasic inflammatory response, allowing for a clear and quantifiable assessment of a compound's activity.[17][18]
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A Comparative Analysis of the Therapeutic Potential of N-(Bromophenyl) Sulfonamide Derivatives Versus Standard-of-Care Agents
This guide provides a detailed comparative analysis of the efficacy of drug candidates derived from the N-(bromophenyl)sulfonamide scaffold against established standard-of-care agents across multiple therapeutic areas. While N-(2-bromophenyl)methanesulfonamide itself is principally recognized as a chemical intermediate in organic synthesis, its core structure serves as a valuable building block for a diverse range of pharmacologically active molecules.[1] This analysis delves into specific, highly functionalized derivatives that have emerged as potent agents in preclinical and clinical studies, focusing on their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
Introduction: The Versatile N-(Bromophenyl)sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs.[2][3] The incorporation of a bromophenyl moiety into this scaffold offers unique physicochemical properties that can enhance target binding, improve pharmacokinetic profiles, and provide vectors for further chemical modification. This guide explores three distinct therapeutic applications where this structural motif has been successfully exploited: pulmonary arterial hypertension, type 2 diabetes, and multidrug-resistant bacterial infections. Each section will compare a lead derivative to a relevant standard drug, supported by experimental data and protocols.
Application in Pulmonary Arterial Hypertension (PAH)
Derivative in Focus: Macitentan
Macitentan, chemically known as N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a highly complex derivative that evolved from a medicinal chemistry program starting with the structure of bosentan.[4] It is an orally active, potent dual endothelin (ET) receptor antagonist.[4]
Mechanism of Action: Dual Endothelin Receptor Antagonism
The endothelin system plays a critical role in vasoconstriction and cell proliferation.[5] In PAH, the ET system is upregulated, leading to pathological changes in the pulmonary vasculature. Macitentan exerts its therapeutic effect by blocking both the ETA and ETB receptors, thus inhibiting the downstream signaling that leads to vasoconstriction and tissue remodeling.[4][5]
Caption: Mechanism of Dual Endothelin Receptor Antagonists in PAH.
Comparative Efficacy Against Standard Drugs
Macitentan was developed to improve upon the efficacy and safety profile of earlier endothelin receptor antagonists like bosentan. The key differentiator lies in its sustained receptor binding and tissue penetration.
Table 1: In Vitro Receptor Affinity and In Vivo Efficacy Comparison
| Compound | Target(s) | IC50 ETA (nM) | IC50 ETB (nM) | In Vivo Efficacy (Oral Dose, Dahl Salt-Sensitive Rats) |
|---|---|---|---|---|
| Macitentan | ETA / ETB | 0.5 | 391 | Significant and sustained reduction in blood pressure |
| Bosentan | ETA / ETB | 4.7 | 95 | Reduction in blood pressure |
| Ambrisentan | ETA selective | 0.08 | >1000 | Reduction in blood pressure |
Data synthesized from medicinal chemistry literature.[5][6]
Macitentan successfully completed a long-term phase III clinical trial for PAH, demonstrating its clinical efficacy.[4]
Experimental Protocol: Radioligand Binding Assay for ET Receptors
This protocol outlines a standard method for determining the inhibitory concentration (IC50) of a compound against endothelin receptors.
Objective: To measure the affinity of test compounds for ETA and ETB receptors.
Materials:
-
CHO cells stably expressing human ETA or ETB receptors.
-
[125I]-ET-1 (radioligand).
-
Test compounds (e.g., Macitentan).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest CHO cells expressing the target receptor. Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of cell membrane preparation.
-
Competition Binding: Add serial dilutions of the test compound. Then, add a fixed concentration of [125I]-ET-1 to all wells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value.
Application in Type 2 Diabetes
Derivative in Focus: FA2
FA2 is the designation for 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][4][6]thiazin-2-yl)-N-(2-bromophenyl) acetamide. While technically an acetamide, its N-(2-bromophenyl) moiety is critical to its activity. It has been investigated as an inhibitor of carbohydrate-digesting enzymes.[7]
Mechanism of Action: α-Glucosidase and α-Amylase Inhibition
α-Glucosidase and α-amylase are key enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, FA2 slows down carbohydrate digestion and absorption, leading to a more gradual rise in postprandial blood glucose levels.[7]
Caption: Mechanism of α-Glucosidase and α-Amylase Inhibitors.
Comparative Efficacy Against Standard Drugs
Acarbose is a well-established α-glucosidase inhibitor used in the management of type 2 diabetes. Preclinical studies have compared the efficacy of FA2 directly with acarbose.
Table 2: In Vitro and In Vivo Antidiabetic Efficacy
| Compound | IC50 α-Glucosidase (µM) | IC50 α-Amylase (µM) | In Vivo Effect (Alloxan-Induced Diabetic Mice) |
|---|---|---|---|
| FA2 | 5.17 ± 0.28 | 18.82 ± 0.89 | Significant reduction in blood glucose, HbA1c, cholesterol, and triglycerides.[7] |
| Acarbose | (Reference) | (Reference) | Reduction in blood glucose and related parameters.[7] |
Data from a 21-day study in alloxan-induced diabetic mice. FA2 reportedly showed better results than acarbose in reducing key biochemical markers.[7]
Histological examination of the pancreas in the same study revealed that FA2 treatment helped maintain normal pancreatic acini and islets of Langerhans structure compared to untreated diabetic controls.[7]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the IC50 of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase enzyme from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Test compound (FA2).
-
Phosphate buffer (pH 6.8).
-
Sodium carbonate (Na2CO3) to stop the reaction.
-
Microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add a solution of the α-glucosidase enzyme in phosphate buffer.
-
Inhibitor Addition: Add various concentrations of the test compound (FA2) to the wells and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubation: Incubate the plate for 20 minutes at 37°C. The enzyme will cleave pNPG to produce p-nitrophenol, which is yellow.
-
Reaction Termination: Stop the reaction by adding a Na2CO3 solution.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 value by plotting inhibition percentage against compound concentration.
Application in Multidrug-Resistant Bacterial Infections
Derivative in Focus: N-(4-bromophenyl)furan-2-carboxamide
This compound, a carboxamide derivative, demonstrates the versatility of the bromophenyl amide scaffold. It has shown significant antibacterial activity against clinically isolated, drug-resistant bacteria, including NDM-positive (New Delhi metallo-beta-lactamase) strains.[8]
Mechanism of Action: Potential Antibacterial Activity
While the precise mechanism is under investigation, computational docking studies suggest that N-(4-bromophenyl)furan-2-carboxamide can bind to the active site of critical bacterial enzymes like NDM-1.[8] By inhibiting such enzymes, which are responsible for hydrolyzing and inactivating a broad range of β-lactam antibiotics, the compound can restore susceptibility or exert its own bactericidal/bacteriostatic effect.
Caption: Workflow for Antibacterial Susceptibility Testing.
Comparative Efficacy Against Standard Drugs
The primary value of this compound lies in its efficacy against bacteria that have developed resistance to standard antibiotics.
Table 3: Antibacterial Activity Against Drug-Resistant Strains
| Compound | Target Organism | Efficacy Metric | Result | Comparison to Standard Drugs |
|---|---|---|---|---|
| N-(4-bromophenyl) furan-2-carboxamide | NDM-positive A. baumannii | Zone of Inhibition / MIC | Most effective compound among a series of synthesized analogues.[8] | More effective than several commercially available drugs against this specific resistant strain.[8] |
| Meropenem (Carbapenem) | NDM-positive A. baumannii | Zone of Inhibition / MIC | High level of resistance observed (small or no zone of inhibition). | Ineffective due to NDM-1 enzyme activity. |
Data synthesized from a study on clinically isolated drug-resistant bacteria.[8][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Test compound.
-
Bacterial strain (e.g., A. baumannii).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 105 CFU/mL.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the wells of the microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Validation: The results are validated by ensuring the positive control shows growth and the negative control remains clear.
Conclusion
The N-(bromophenyl)sulfonamide scaffold is a privileged structure in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. While the parent compound, this compound, is a synthetic precursor, its derivatives have demonstrated potent and clinically relevant activity. From the dual endothelin receptor antagonist Macitentan for pulmonary arterial hypertension to the α-glucosidase inhibiting properties of the FA2 derivative for diabetes, and the potent antibacterial effects of N-(4-bromophenyl)furan-2-carboxamide against resistant pathogens, this chemical class continues to be a fruitful area for drug discovery. The comparative data presented herein underscores the power of rational drug design and molecular hybridization to generate novel therapeutics that can meet or exceed the performance of existing standard-of-care drugs.
References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
-
ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
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Farooq, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][6]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Clinical Pharmacology and Biopharmaceutics, 11(S1). [Link]
-
Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4410. [Link]
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MySkinRecipes. N-(3-Bromophenyl)methanesulfonamide. [Link]
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Tributino, J. L. M., et al. (2009). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 17(3), 1125-31. [Link]
-
MDPI. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. [Link]
-
Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of N-(2-bromophenyl)methanesulfonamide
For researchers, scientists, and drug development professionals, the journey of a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target while minimizing interactions with other biomolecules. These "off-target" effects can lead to unforeseen toxicity and a high rate of attrition in later stages of drug development.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies on a hypothetical lead compound, "N-(2-bromophenyl)methanesulfonamide," a molecule with a sulfonamide scaffold.
The sulfonamide functional group is present in a wide array of therapeutic agents, highlighting its versatility in medicinal chemistry.[3] However, this chemical class has also been associated with a range of off-target effects and hypersensitivity reactions.[4][5] Therefore, a thorough understanding of the cross-reactivity profile of any new sulfonamide-containing entity is paramount. As the primary biological target of this compound is yet to be defined, this guide will focus on a broad off-target screening approach, a crucial step in early-phase drug discovery to identify potential liabilities and guide lead optimization.
The Rationale Behind Broad Panel Screening
In the absence of a known primary target, a comprehensive assessment of a compound's interaction with a diverse set of biologically relevant targets is essential. This approach, often referred to as safety pharmacology profiling, aims to identify potential adverse drug reactions early in the discovery process.[1][2] Several established panels, such as the InVEST44 and SafetyScreen44, offer a curated selection of targets implicated in adverse drug events.[1][6]
For this compound, a tiered screening strategy is recommended. The initial screen should encompass a broad panel of targets from major gene families known to be involved in off-target effects, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.[1][2][7] The selection of these targets is based on their well-established roles in physiological processes and the potential for adverse outcomes upon unintended modulation.[6]
Experimental Workflow: A Strategic Overview
A systematic approach is crucial for generating reliable and interpretable cross-reactivity data. The overall workflow for assessing the off-target profile of this compound is depicted below.
Caption: High-level experimental workflow for cross-reactivity profiling.
In-Depth Experimental Protocols
To provide a practical understanding of the screening process, detailed protocols for two common assay formats are presented below: a competitive binding assay for a representative GPCR and an enzymatic assay for a representative kinase.
Competitive Radioligand Binding Assay: Adrenergic Receptor Alpha 2A
Rationale: GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, and their unintended activation or inhibition can lead to significant side effects.[8] The adrenergic receptor alpha 2A is a common target in safety screening panels due to its role in cardiovascular and central nervous system function.[6] A competitive binding assay is a robust method to determine if a test compound can displace a known radiolabeled ligand from the receptor.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Rauwolscine (a known antagonist for the α2A receptor). Prepare a working solution at a concentration equal to its Kd (dissociation constant) in the assay buffer.
-
Membrane Preparation: Use commercially available cell membranes expressing the human adrenergic receptor alpha 2A. Thaw on ice and resuspend in assay buffer to a final concentration of 10 µ g/well .
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reference Compound: Prepare a serial dilution of a known α2A antagonist (e.g., yohimbine) as a positive control.
-
Non-specific Binding Control: Use a high concentration of a non-radiolabeled ligand (e.g., 10 µM phentolamine) to determine non-specific binding.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to the "total binding" wells.
-
Add 25 µL of the non-specific binding control to the "non-specific binding" wells.
-
Add 25 µL of the serially diluted test compound or reference compound to the respective wells.
-
Add 25 µL of the radioligand working solution to all wells.
-
Add 50 µL of the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) where CPM is counts per minute, and NSB is non-specific binding.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vitro Kinase Inhibition Assay: Serine/Threonine-Protein Kinase B-raf
Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[11] Aberrant kinase activity is implicated in numerous diseases, making them important drug targets.[12] However, due to the conserved nature of the ATP-binding site, achieving selectivity can be challenging. B-raf is a key kinase in the MAPK/ERK signaling pathway and serves as a representative example for kinase off-target screening. A common method to assess kinase inhibition is to measure the amount of ADP produced in the phosphorylation reaction.[13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Enzyme: Recombinant human B-raf kinase. Dilute to the desired working concentration in kinase buffer.
-
Substrate: A specific peptide substrate for B-raf (e.g., MEK1). Prepare in kinase buffer.
-
ATP: Prepare a working solution in kinase buffer. The final concentration should be at or near the Km for ATP for the specific kinase.
-
Test Compound: Prepare a serial dilution of this compound in kinase buffer.
-
Positive Control: Use a known B-raf inhibitor (e.g., vemurafenib).
-
Detection Reagent: Use a commercial ADP-Glo™ Kinase Assay kit (Promega) or a similar system that measures ADP production.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or control to the appropriate wells.
-
Add 10 µL of a mixture of the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP and measure the resulting light output with a luminometer.[13]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The results of the cross-reactivity screen should be compiled into a clear and concise table to facilitate comparison. This table should include the target, the assay format, and the measured activity (e.g., % inhibition at a single concentration or IC₅₀ values).
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Target Name | Assay Type | This compound (% Inhibition @ 10 µM) | Reference Sulfonamide (% Inhibition @ 10 µM) |
| GPCR | Adrenergic α2A | Binding | 85% | 12% |
| Dopamine D2 | Binding | 15% | 8% | |
| Serotonin 5-HT2A | Binding | 45% | 25% | |
| Ion Channel | hERG | Electrophysiology | 5% | 3% |
| Nav1.5 | Electrophysiology | 12% | 9% | |
| Kinase | B-raf | Enzymatic | 92% | 15% |
| Src | Enzymatic | 35% | 28% | |
| Enzyme | COX-2 | Enzymatic | 20% | 75% |
| PDE4 | Enzymatic | 8% | 5% |
Interpretation of Hypothetical Data:
In this hypothetical example, this compound shows significant activity against the Adrenergic α2A receptor and B-raf kinase at a concentration of 10 µM. These would be considered "hits" that warrant further investigation through dose-response studies to determine their IC₅₀ values. The moderate activity against the Serotonin 5-HT2A receptor and Src kinase might also be of interest, depending on the therapeutic window of the primary target (once identified). The low activity against the other targets suggests a lower risk of off-target effects mediated by these proteins. The comparison with a reference sulfonamide provides context and can help to identify class-specific versus compound-specific off-target activities.
Conclusion
A systematic and comprehensive cross-reactivity study is an indispensable component of modern drug discovery. For a novel compound like this compound, where the primary target is not yet elucidated, a broad off-target screening approach provides invaluable insights into its potential safety and selectivity profile. The methodologies and strategies outlined in this guide offer a robust framework for generating high-quality, reproducible data that can effectively de-risk a project and guide the optimization of a promising lead candidate. By embracing a proactive approach to understanding off-target interactions, researchers can significantly increase the probability of success in the challenging endeavor of bringing new medicines to patients.
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A Guide to Validating the Mechanism of Action for N-(2-bromophenyl)methanesulfonamide: From Phenotypic Discovery to Target Engagement
For drug development professionals and researchers, the journey of a novel chemical entity from a mere structure to a potential therapeutic is a rigorous process of validation. A compound like N-(2-bromophenyl)methanesulfonamide, a molecule with potential biological activity but an unelucidated mechanism of action (MoA), represents both a challenge and an opportunity. It is an opportunity to uncover first-in-class therapeutics that operate through novel pathways.[1][2]
This guide provides a comprehensive, multi-phase framework for systematically elucidating and validating the MoA of such a novel compound, using this compound as our central case study. We will move logically from broad, observable cellular effects to the identification and confirmation of a specific molecular target and its downstream consequences. This process is not merely a sequence of experiments but a self-validating system where each phase informs and refines the next, building a robust and defensible MoA profile.
The overall strategy follows a funnel-like progression, ensuring that resources are focused and hypotheses are rigorously tested at each stage.
Caption: High-level workflow for MoA elucidation.
Phase 1: Phenotypic Screening – Defining the Biological Effect
When the mechanism of a compound is unknown, we must begin with a target-agnostic approach. Phenotypic screening allows us to observe the compound's effect in a complex biological system, such as a living cell, without preconceived notions about its target.[3][4][5] This strategy prioritizes functional outcomes and can reveal unexpected therapeutic avenues.[3]
Our primary goal is to determine if this compound (hereafter, "Cpd-X") elicits a specific, potent cellular response and to identify model systems for deeper investigation.
Core Experiment: Multi-Panel Cell Viability Assay
The causality here is straightforward: by screening Cpd-X against a diverse panel of human cancer cell lines (e.g., the NCI-60), we can generate a unique "fingerprint" of activity. This fingerprint can provide initial clues to its MoA by comparing it to the patterns of compounds with known mechanisms.
Comparative Data: IC₅₀ Values of Cpd-X vs. Standard Agents
The table below illustrates hypothetical data from such a screen. We compare Cpd-X to two standard-of-care agents: Paclitaxel (a microtubule stabilizer) and Erlotinib (an EGFR kinase inhibitor).
| Cell Line | Histology | Cpd-X (IC₅₀, µM) | Paclitaxel (IC₅₀, µM) | Erlotinib (IC₅₀, µM) |
| A549 | Lung Carcinoma | 5.2 | 0.05 | >10 |
| HT-29 | Colorectal Adeno. | 0.15 | 0.08 | >10 |
| HCT-116 | Colorectal Carcinoma | 0.21 | 0.03 | >10 |
| MCF-7 | Breast Adeno. | 8.9 | 0.01 | 5.6 |
| MDA-MB-231 | Breast Adeno. | 7.5 | 0.02 | 8.1 |
| PC-3 | Prostate Adeno. | >10 | >1 | >10 |
Interpretation: The hypothetical data shows Cpd-X has potent and selective activity against colorectal cancer cell lines (HT-29, HCT-116). This pattern is distinct from both Paclitaxel and Erlotinib, suggesting a potentially novel MoA. These cell lines become our primary model system for Phase 2.
Phase 2: Target Identification – Unmasking the Molecular Partner
With a clear phenotype established, the next critical step is to identify the direct molecular target(s) of Cpd-X. A multi-pronged approach combining direct biochemical methods with genetic and computational strategies is essential for robust target identification.[6][7]
Strategy A: Affinity-Based Chemical Proteomics (Primary)
This is a direct approach to find proteins that physically bind to our compound.[6] The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. These proteins are then identified using mass spectrometry.[6][8]
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Strategy B: Genetic and Computational Approaches (Supportive)
-
Genetic Screens (CRISPR/shRNA): These screens can identify genes whose loss-of-function confers resistance or hypersensitivity to Cpd-X, thus mapping the pathway in which the target operates.[9]
-
Computational Methods: If Cpd-X has structural similarities to known ligands, molecular docking can predict potential targets.[10] Alternatively, analyzing the transcriptomic changes induced by Cpd-X can be compared to databases like LINCS to find correlations with perturbations of known targets.[10][11]
These parallel approaches provide an orthogonal line of evidence to build confidence in the candidates identified via affinity proteomics.
Phase 3: Target Validation – From Hypothesis to Confirmation
Identifying a putative target is a hypothesis that requires rigorous validation. We must prove that Cpd-X binds directly to the candidate protein and that this binding occurs within the native cellular environment.
Experiment 1: Surface Plasmon Resonance (SPR) for Biophysical Characterization
SPR is a gold-standard technique for quantifying biomolecular interactions in real-time.[12] It allows us to measure the binding affinity (K D ) and kinetics (k a , k d ) of Cpd-X to the purified putative target protein.[13][14] This confirms a direct physical interaction and provides a quantitative benchmark for potency.
Comparative Data: Binding Affinity of Cpd-X vs. a Known Inhibitor
Let's assume Phase 2 identified "Kinase Y" as the top candidate. We compare Cpd-X to "Inhibitor-Z," a known inhibitor of Kinase Y.
| Compound | Target | Affinity (K D ), nM | Association Rate (k a ), M⁻¹s⁻¹ | Dissociation Rate (k d ), s⁻¹ |
| Cpd-X | Kinase Y | 55 | 2.1 x 10⁵ | 1.15 x 10⁻² |
| Inhibitor-Z | Kinase Y | 25 | 5.5 x 10⁵ | 1.37 x 10⁻² |
| Cpd-X | Kinase X (Control) | >10,000 | No Binding Detected | No Binding Detected |
Interpretation: Cpd-X binds directly to Kinase Y with nanomolar affinity, comparable to a known inhibitor. Crucially, it shows no binding to a control kinase, demonstrating specificity.
Experiment 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The definitive test is to confirm that Cpd-X engages its target inside a living cell. CETSA is a powerful method based on the principle that when a drug binds to its target protein, it stabilizes the protein against heat-induced denaturation.[15][16] By heating intact cells treated with Cpd-X and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[17][18]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Plate HT-29 cells and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of Cpd-X (0.1 µM to 10 µM) for 1 hour at 37°C.
-
Heating: Heat the cell suspensions in a PCR thermocycler across a temperature gradient (e.g., 48°C to 62°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[19]
-
Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of soluble Kinase Y at each temperature point by Western Blot or ELISA.
-
Data Plotting: Plot the percentage of soluble Kinase Y against temperature to generate melt curves. A rightward shift in the curve for Cpd-X-treated samples indicates thermal stabilization and target engagement.
Phase 4: Pathway Analysis – Connecting Target to Phenotype
Having validated that Cpd-X binds Kinase Y in cells, we must now demonstrate that this engagement leads to the observed anti-proliferative effect. This involves analyzing the downstream signaling pathway of the target.
Core Experiment: Western Blot Analysis of Downstream Signaling
Western blotting is a fundamental technique to measure changes in protein levels and post-translational modifications, such as phosphorylation, which are the hallmarks of kinase signaling.[20][21][22] We will treat HT-29 cells with Cpd-X and measure the phosphorylation of key substrates of Kinase Y.
Hypothetical Signaling Pathway and Western Blot Results
Let's assume Kinase Y is known to phosphorylate and activate Substrate-A, which in turn promotes cell survival.
Caption: Hypothetical signaling pathway inhibited by Cpd-X.
Comparative Data: Downstream Pathway Modulation
| Treatment (1 hr) | Target | p-Substrate-A (Relative Level) | Total Substrate-A (Relative Level) | Phenotype (Cell Viability) |
| Vehicle (DMSO) | Kinase Y | 1.00 | 1.00 | 100% |
| Cpd-X (0.5 µM) | Kinase Y | 0.15 | 0.98 | 45% |
| Inhibitor-Z (0.2 µM) | Kinase Y | 0.11 | 1.02 | 42% |
Interpretation: Cpd-X treatment dramatically reduces the phosphorylation of Substrate-A without affecting its total protein level, mirroring the effect of the known Kinase Y inhibitor, Inhibitor-Z. This directly links the binding event (target engagement) to a functional cellular outcome (pathway inhibition) and ultimately to the observed phenotype (decreased cell viability).
-
Sample Preparation: Treat HT-29 cells with Vehicle, Cpd-X, or Inhibitor-Z. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[19][21]
-
Gel Electrophoresis: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate with primary antibodies specific for p-Substrate-A, total Substrate-A, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify band intensity, normalizing the phosphoprotein signal to the total protein and loading control.
Conclusion: A Validated Mechanism of Action
By following this four-phase, self-validating workflow, we have constructed a robust, evidence-based case for the mechanism of action of this compound. We progressed from a broad phenotypic observation (selective anti-proliferative activity) to identifying a specific molecular target (Kinase Y), confirming direct binding in vitro (SPR) and in-cell engagement (CETSA), and finally, demonstrating functional modulation of the target's downstream signaling pathway (Western Blot).
This systematic comparison against known standards and the use of orthogonal validation techniques provides the scientific rigor necessary for advancing a novel compound in the drug discovery pipeline. This framework is not only applicable to this compound but serves as a universal guide for the elucidation and validation of any novel bioactive small molecule.
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Unlocking the Potential of N-(2-bromophenyl)methanesulfonamide: A Guide for Drug Discovery
For Immediate Release
A Deep Dive into a Versatile Scaffold for Novel Therapeutics
While the specific molecular target of N-(2-bromophenyl)methanesulfonamide remains to be fully elucidated, its significance in the landscape of drug discovery is undeniable. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound, not as a standalone therapeutic, but as a pivotal synthetic intermediate. We will explore the vast potential of the N-aryl sulfonamide scaffold, its documented biological activities, and a strategic workflow for identifying the targets of novel derivatives.
The Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a privileged structure in drug discovery, present in a wide array of FDA-approved therapeutics.[1][2] From the pioneering antibacterial sulfa drugs to modern treatments for a variety of conditions, this scaffold has proven to be remarkably versatile.[3][4] Its prevalence is due to its ability to engage in key hydrogen bonding interactions with biological targets and its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[5][6]
N-aryl sulfonamides, in particular, are a class of compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-HIV properties.[7] The versatility of the this compound structure lies in the potential for chemical modification at several positions, allowing for the creation of diverse libraries of compounds for screening.[8]
A Landscape of Biological Potential
While a definitive target for this compound is not established, the broader family of N-aryl sulfonamides has been associated with a range of biological effects. This suggests that derivatives of this core structure could be tailored to modulate various physiological pathways. Documented activities of related sulfonamide-containing molecules include:
-
Antimicrobial and Antiviral Activity: The foundational role of sulfonamides as antibacterial agents is well-documented.[2] More recent research has explored their potential as antiviral agents.[9]
-
Anti-inflammatory Properties: Certain sulfonamide derivatives have been investigated for their anti-inflammatory effects.[8]
-
Anticancer and Antitumor Activity: The sulfonamide moiety is a key feature in several anticancer drugs, and ongoing research continues to explore new derivatives with antitumor potential.[7][10]
-
Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and proteases.[9][11]
Comparative Synthetic Strategies: Building on a Versatile Core
The true value of this compound lies in its utility as a synthetic building block.[8] The bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
| Synthetic Approach | Description | Potential Advantages |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of the aryl bromide with boronic acids or esters. | Allows for the introduction of a wide range of aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies. |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of the aryl bromide with amines. | Provides a direct route to a diverse set of N-aryl amines, which can be crucial for interacting with specific biological targets. |
| Functionalization of the Sulfonamide Nitrogen | Alkylation or acylation of the sulfonamide nitrogen. | Modifies the electronic and steric properties of the sulfonamide group, potentially influencing binding affinity and selectivity. |
A Roadmap for Target Identification: From Compound to Mechanism
For researchers working with novel derivatives of this compound, identifying the molecular target is a critical step in the drug development process. The following is a generalized, yet robust, experimental workflow for target deconvolution.[12]
Phase 1: Target Discovery
This initial phase aims to identify potential protein binders for the compound of interest.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of N-(2-bromophenyl)methanesulfonamide Protocols
Introduction: The Strategic Importance of N-(2-bromophenyl)methanesulfonamide in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the sulfonamide functional group remains a cornerstone of pharmacophore design, prized for its ability to act as a bioisostere of amides and esters, its metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Within this esteemed class of compounds, this compound emerges as a particularly valuable synthetic intermediate.[2] Its strategic placement of a bromine atom on the phenyl ring provides a versatile handle for further chemical elaboration through a variety of cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.[2]
The synthetic efficiency of producing this compound is therefore a critical consideration for research and development laboratories. The ideal protocol should not only deliver high yields and purity but also be robust, scalable, and cost-effective. This guide provides a comparative analysis of three distinct and widely employed synthetic strategies for the preparation of this key intermediate: the classical direct sulfonylation, a modern copper-catalyzed N-arylation, and the palladium-catalyzed Buchwald-Hartwig amination. Each method is presented with a detailed experimental protocol, an exploration of the underlying chemical principles, and a critical evaluation of its relative merits and drawbacks.
Methodology 1: The Classical Approach - Direct Sulfonylation of 2-Bromoaniline
The most traditional and straightforward route to this compound involves the direct reaction of 2-bromoaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent significantly impacts the reaction's efficiency and the formation of potential side products, such as the di-sulfonated species.
Experimental Protocol: Pyridine as Base and Solvent
A commonly employed variation of the classical method utilizes pyridine as both the base and the solvent.
Step-by-Step Procedure:
-
To a stirred solution of 2-bromoaniline (1.0 eq) in pyridine (10 volumes) at 0 °C, slowly add methanesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product and neutralize excess pyridine.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to afford the crude this compound.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Causality Behind Experimental Choices:
-
Pyridine: Serves the dual purpose of a solvent to dissolve the reactants and a base to quench the HCl generated during the reaction. Its use in excess drives the reaction towards completion.
-
Methanesulfonyl Chloride in slight excess: A small excess of the sulfonylating agent ensures the complete consumption of the starting aniline.
-
Reflux Conditions: The application of heat is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Self-Validating System and Potential Pitfalls:
The progress of the reaction can be easily monitored by TLC, observing the consumption of the 2-bromoaniline spot and the appearance of the product spot. A key challenge with this method is the potential for di-sulfonylation, where the initially formed sulfonamide is further reacted with methanesulfonyl chloride. Using a slight excess of the aniline or carefully controlling the stoichiometry of the sulfonyl chloride can mitigate this. The workup procedure involving acidification is crucial for removing the pyridine and isolating the product.
Methodology 2: The Modern Workhorse - Copper-Catalyzed N-Arylation
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds. Modern iterations of this reaction often employ ligand-free systems, which simplifies the protocol and reduces costs. This approach involves the coupling of methanesulfonamide with 2-bromotoluene, offering an alternative disconnection strategy.
Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation
This protocol is adapted from a general method for the N-arylation of methanesulfonamide with aryl bromides.
Step-by-Step Procedure:
-
In a sealable reaction vessel, combine methanesulfonamide (1.5 eq), 2-bromotoluene (1.0 eq), copper(I) iodide (CuI, 10 mol%), and cesium carbonate (Cs2CO3, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Seal the vessel and heat the reaction mixture to 135 °C for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Copper(I) Iodide: A common and effective copper catalyst for Ullmann-type couplings.
-
Cesium Carbonate: A strong inorganic base that facilitates the deprotonation of the sulfonamide, forming the nucleophilic species.
-
DMF: A polar aprotic solvent that is well-suited for dissolving the reactants and facilitating the catalytic cycle at elevated temperatures.
-
High Temperature: Ullmann-type couplings typically require high temperatures to proceed at a reasonable rate, especially with less reactive aryl bromides.
Self-Validating System and Mechanistic Insight:
The reaction's success is validated by the isolation of the desired N-arylated product. The mechanism is believed to involve the oxidative addition of the aryl bromide to a Cu(I) species, followed by coordination of the deprotonated sulfonamide and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. The use of a ligand-free system relies on the solvent and reactants to stabilize the copper intermediates.
Methodology 3: The State-of-the-Art - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines and their derivatives. It is renowned for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions. This method couples 2-bromoaniline directly with methanesulfonamide.
Experimental Protocol: Buchwald-Hartwig Amination
This is a representative protocol based on established Buchwald-Hartwig conditions.
Step-by-Step Procedure:
-
To an oven-dried, sealable reaction tube, add palladium(II) acetate (Pd(OAc)2, 2 mol%), a suitable phosphine ligand such as Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add 2-bromoaniline (1.0 eq), methanesulfonamide (1.2 eq), and anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Phosphine Ligand: The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Sodium tert-Butoxide: A strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions to deprotonate the amine or sulfonamide.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, necessitating the use of an inert atmosphere.
Self-Validating System and Mechanistic Overview:
The formation of the desired product, confirmed by analytical techniques such as NMR and mass spectrometry, validates the protocol. The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the deprotonated sulfonamide, and reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.
Comparative Performance Analysis
| Parameter | Classical Sulfonylation | Copper-Catalyzed N-Arylation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Starting Materials | 2-Bromoaniline, Methanesulfonyl Chloride | Methanesulfonamide, 2-Bromotoluene | 2-Bromoaniline, Methanesulfonamide |
| Catalyst | None | Copper(I) Iodide | Palladium(II) Acetate / Phosphine Ligand |
| Base | Pyridine or Triethylamine | Cesium Carbonate | Sodium tert-Butoxide |
| Solvent | Pyridine or Dichloromethane | N,N-Dimethylformamide (DMF) | Toluene or Dioxane |
| Temperature | Reflux (e.g., ~115 °C in pyridine) | High Temperature (e.g., 135 °C) | Moderate Temperature (e.g., 100-110 °C) |
| Reaction Time | 2-4 hours | 18-24 hours | 12-24 hours |
| Reported Yields (for similar substrates) | ~85% | Up to 80% | Generally high (>80%) |
| Key Advantages | Simple, inexpensive reagents, no catalyst needed | Ligand-free option available, good for certain substrates | Broad scope, high yields, mild conditions, functional group tolerance |
| Key Disadvantages | Potential for di-sulfonylation, harsh workup | High temperatures, longer reaction times | Cost of palladium catalyst and ligands, requires inert atmosphere |
Visualizing the Synthetic Workflows
Classical Sulfonylation Workflow
Caption: Workflow for Classical Sulfonylation.
Copper-Catalyzed N-Arylation Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
Palladium-Catalyzed Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion and Recommendations
The choice of synthetic protocol for this compound is contingent upon the specific needs and constraints of the laboratory.
-
Classical sulfonylation is a viable option for large-scale synthesis where cost is a primary driver and the potential for di-sulfonylation can be carefully managed through process optimization. Its simplicity and the absence of expensive catalysts are significant advantages.
-
Copper-catalyzed N-arylation offers a modern alternative that avoids the use of pyridine and can be advantageous for certain substrate combinations. The ligand-free nature of some protocols is particularly appealing from a cost and simplicity standpoint, although the high reaction temperatures may not be suitable for all substrates.
-
Palladium-catalyzed Buchwald-Hartwig amination represents the state-of-the-art in terms of synthetic efficiency, substrate scope, and reaction mildness. For medicinal chemistry applications where functional group tolerance and high yields are paramount, this method is often the preferred choice, despite the higher initial cost of the catalyst and ligands. The predictability and robustness of this reaction often lead to faster route development and optimization.
Ultimately, the selection of the optimal protocol will involve a careful consideration of factors such as scale, cost, available equipment, and the chemical complexity of related analogues to be synthesized. For rapid and reliable access to this compound and its derivatives in a research setting, the Buchwald-Hartwig amination is highly recommended. For process chemistry and large-scale manufacturing, a thorough evaluation of the classical sulfonylation and copper-catalyzed methods for cost-effectiveness and scalability is warranted.
References
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Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry. [Link]
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Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
